X-396
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGOSVDVDPBCY-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365267-27-1 | |
| Record name | X-396 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | X-396 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | X-376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Ensartinib (X-396) in ALK-Positive Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensartinib (formerly X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of ensartinib, detailing its molecular interactions, effects on downstream signaling, and its efficacy against both wild-type and mutated forms of the ALK protein. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.
Molecular Target and Binding
The primary molecular target of ensartinib is the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[3] In a subset of NSCLC patients, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene. This results in the expression of an oncogenic EML4-ALK fusion protein with constitutive kinase activity.[4] This aberrant signaling drives uncontrolled cell proliferation and survival.[3][5]
Ensartinib exerts its therapeutic effect by binding to the ATP-binding pocket within the kinase domain of the ALK protein.[3] This competitive inhibition of ATP binding prevents the autophosphorylation and subsequent activation of ALK, thereby blocking its downstream signaling cascades.[3]
Inhibition of Downstream Signaling Pathways
The constitutive activation of the ALK fusion protein triggers several downstream signaling pathways critical for cancer cell growth and survival. Ensartinib effectively abrogates these signals. The key pathways inhibited by ensartinib include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. By inhibiting ALK, ensartinib prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[3][6]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Ensartinib's inhibition of ALK leads to the suppression of PI3K activation and downstream signaling through AKT and mTOR.[3][6]
-
JAK/STAT Pathway: The STAT3 signaling pathway has also been implicated downstream of ALK. Ensartinib has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[7]
Below is a diagram illustrating the inhibition of ALK-mediated signaling by ensartinib.
Quantitative Data: In Vitro Potency
Ensartinib demonstrates potent inhibitory activity against wild-type ALK and a range of ALK mutations known to confer resistance to first-generation inhibitors like crizotinib. Furthermore, it exhibits activity against other oncogenic kinases.
| Target Kinase | IC50 (nM) | Reference |
| ALK (Wild-Type) | <0.4 | [5] |
| ALK F1174L | <0.4 | [5] |
| ALK C1156Y | <0.4 | [5] |
| ALK L1196M (Gatekeeper) | <0.4 | [5] |
| ALK S1206R | <0.4 | [5] |
| ALK T1151 | <0.4 | [5] |
| ALK G1202R | 3.8 | [5] |
| MET | 0.74 | [8] |
| ROS1 (GOPC-ROS1) | <1 | [5] |
| TRKA (TPM3-TRKA) | <1 | [5] |
| TRKC | <1 | [5] |
| EphA1 | 1-10 | [5] |
| EphA2 | 1-10 | [5] |
| EphB1 | 1-10 | [5] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ensartinib against various protein kinases.
Methodology (Based on typical industry-standard protocols):
-
Assay Principle: In vitro kinase assays were performed by a commercial vendor (Reaction Biology Corporation). These assays typically measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
-
Procedure:
-
Recombinant human kinase enzymes are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.
-
Ensartinib is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a method that generates a detectable signal (e.g., luminescence, fluorescence, or radioactivity).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay
Objective: To assess the effect of ensartinib on the viability and proliferation of ALK-positive NSCLC cells.
Methodology (Utilizing the CellTiter-Glo® Luminescent Cell Viability Assay):
-
Assay Principle: The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells.[9][10]
-
Procedure:
-
ALK-positive NSCLC cells (e.g., NCI-H3122) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of ensartinib or a vehicle control (e.g., DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[9][10]
-
Luminescence is measured using a plate reader.
-
The results are used to generate dose-response curves and calculate IC50 values for cell viability.
-
Below is a diagram illustrating the workflow for a typical cell viability assay.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ensartinib in a living organism.
Methodology (Based on a typical subcutaneous xenograft model):
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
Human ALK-positive NSCLC cells (e.g., NCI-H3122) are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of ensartinib at a specified dose. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is continued for a predetermined period or until tumors in the control group reach a specific size.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Clinical Trial Protocol (eXalt3, NCT02767804)
Objective: To compare the efficacy and safety of ensartinib versus crizotinib in patients with ALK-positive NSCLC who have not previously received an ALK inhibitor.
Study Design: A randomized, controlled, open-label, multicenter Phase 3 trial.[1][11]
Key Eligibility Criteria:
-
Inclusion:
-
Exclusion:
Treatment Arms:
Overcoming Resistance
Acquired resistance to first-generation ALK inhibitors like crizotinib is a significant clinical challenge. Resistance can arise from secondary mutations within the ALK kinase domain or the activation of bypass signaling pathways.[3][5][9][10][11] Ensartinib was specifically designed to be active against many of these resistance mechanisms. As shown in the quantitative data table, ensartinib maintains potent activity against several key crizotinib-resistant mutations, including L1196M, C1156Y, and G1269A.[5] Its broader kinase inhibition profile, including MET, may also contribute to its ability to overcome resistance mediated by bypass pathway activation.[6]
Conclusion
Ensartinib is a highly potent, second-generation ALK inhibitor with a well-defined mechanism of action. It effectively inhibits the ALK tyrosine kinase, leading to the suppression of critical downstream signaling pathways involved in tumor cell proliferation and survival. Its robust activity against a wide range of ALK mutations, including those that confer resistance to first-generation inhibitors, and its efficacy in the central nervous system, position it as a valuable therapeutic agent in the management of ALK-positive NSCLC. The data presented in this guide underscore the rational design and strong preclinical and clinical evidence supporting the use of ensartinib in this patient population.
References
- 1. ascopubs.org [ascopubs.org]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Clinical Trial: NCT02767804 - My Cancer Genome [mycancergenome.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Background and rationale of the eXalt3 trial investigating this compound in the treatment of ALK+ non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Ensartinib: A Deep Dive into its Molecular Targeting and Signaling Pathway
For Immediate Release
Palm Beach Gardens, FL – This technical guide provides an in-depth analysis of ensartinib (X-396), a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI). Developed for researchers, scientists, and drug development professionals, this document details the molecular target, signaling pathway, mechanism of action, and preclinical and clinical efficacy of ensartinib in ALK-positive non-small cell lung cancer (NSCLC).
Core Molecular Target and Inhibitory Profile
Ensartinib is a small molecule inhibitor primarily targeting the ALK receptor tyrosine kinase. In various cancers, particularly NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins, most commonly EML4-ALK. This fusion results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.
Ensartinib competitively binds to the ATP-binding pocket of the ALK kinase domain, effectively blocking its phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition leads to the suppression of tumor cell growth and induction of apoptosis.[1]
Beyond wild-type ALK, ensartinib demonstrates potent activity against a wide array of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[1] It also exhibits inhibitory activity against other kinases, including ROS1, MET, and ABL1.[1][2]
Table 1: In Vitro Inhibitory Activity of Ensartinib (IC50 Values)
| Target Kinase | IC50 (nmol/L) |
| Wild-Type ALK | <4 |
| ALK Mutants | |
| F1174 | <0.4 |
| C1156Y | <0.4 |
| L1196M | <0.4 |
| S1206R | <0.4 |
| T1151 | <0.4 |
| G1202R | 3.8 |
| Other Kinases | |
| TPM3-TRKA | <1 |
| TRKC | <1 |
| GOPC-ROS1 | <1 |
| EphA2 | 1-10 |
| EphA1 | 1-10 |
| EphB1 | 1-10 |
| c-MET | 1.8 |
Data sourced from preclinical studies.[3][4][5]
The ALK Signaling Pathway and Ensartinib's Mechanism of Action
The EML4-ALK fusion protein, through its constitutively active kinase domain, activates several key downstream signaling cascades that are critical for cancer cell survival and proliferation. Ensartinib's therapeutic effect is achieved by inhibiting these pathways.
Key Downstream Signaling Pathways:
-
PI3K/AKT Pathway: This pathway is central to cell survival, growth, and proliferation. Activation of AKT by the ALK fusion protein inhibits apoptosis and promotes cell cycle progression.
-
RAS/RAF/MEK/ERK Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival. Constitutive activation of this pathway by EML4-ALK leads to uncontrolled cell division.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, survival, and differentiation. Its activation by the ALK fusion protein contributes to the malignant phenotype.
By blocking the initial phosphorylation of the ALK kinase domain, ensartinib effectively shuts down these critical downstream signals, leading to cell cycle arrest and apoptosis in ALK-positive cancer cells.
Figure 1: Ensartinib's inhibition of the EML4-ALK signaling pathway.
Preclinical and Clinical Efficacy
Preclinical Evidence
In preclinical studies, ensartinib has demonstrated significant anti-tumor activity in both in vitro and in vivo models of ALK-positive NSCLC. It has shown potent growth inhibition in ALK-positive cancer cell lines, including those resistant to crizotinib. In xenograft models using human ALK-positive tumor cells, ensartinib treatment resulted in significant tumor growth delay.
Clinical Trial Data
The efficacy of ensartinib was rigorously evaluated in the pivotal Phase 3 eXalt3 clinical trial, which compared ensartinib to the first-generation ALK inhibitor, crizotinib, in treatment-naive patients with advanced ALK-positive NSCLC.
Table 2: Key Efficacy Endpoints from the eXalt3 Trial
| Endpoint | Ensartinib | Crizotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 25.8 months | 12.7 months | 0.51 (0.35-0.72) | <0.001 |
| Objective Response Rate (ORR) | 74% | 67% | - | - |
| Intracranial Response Rate (in patients with baseline brain metastases) | 64% | 21% | - | - |
Data from the eXalt3 study.[3]
These results demonstrate the superior efficacy of ensartinib over crizotinib in extending progression-free survival and in treating brain metastases, a common site of disease progression in ALK-positive NSCLC.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of ensartinib against ALK kinase.
-
Reagents: Recombinant human ALK kinase domain, ATP, appropriate kinase buffer, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure: a. Prepare a reaction mixture containing the ALK kinase, the substrate, and the kinase buffer. b. Add varying concentrations of ensartinib to the reaction mixture. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Terminate the reaction. f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the IC50 value, which is the concentration of ensartinib required to inhibit 50% of the ALK kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay
This protocol describes a method to assess the effect of ensartinib on the viability of ALK-positive cancer cells.
-
Cell Lines: ALK-positive NSCLC cell lines (e.g., H3122, H2228).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), ensartinib stock solution, and a cell viability reagent (e.g., CellTiter-Blue®).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of ensartinib for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability relative to untreated control cells against the log concentration of ensartinib.
Western Blot Analysis
This protocol outlines a method to analyze the phosphorylation status of ALK and its downstream targets in response to ensartinib treatment.
-
Sample Preparation: a. Culture ALK-positive NSCLC cells and treat them with various concentrations of ensartinib for a defined time. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). b. Incubate the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. c. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Analyze the band intensities to determine the effect of ensartinib on the phosphorylation of ALK and its downstream signaling proteins.
Conclusion
Ensartinib is a highly effective and selective second-generation ALK inhibitor with a well-defined molecular target and mechanism of action. Its superior efficacy compared to first-generation inhibitors, particularly in the context of brain metastases and resistance mutations, establishes it as a critical therapeutic option for patients with ALK-positive NSCLC. The experimental data robustly support its role in potently inhibiting the ALK signaling pathway, leading to significant anti-tumor responses. Further research into mechanisms of resistance to ensartinib will be crucial for the development of next-generation therapeutic strategies.
References
- 1. youtube.com [youtube.com]
- 2. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Pharmacodynamics of Ensartinib (X-396) in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical settings. This technical guide provides a comprehensive overview of the pharmacodynamics of ensartinib in cancer cell lines, with a focus on its mechanism of action, inhibitory profile, and effects on downstream signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and leverage the therapeutic potential of this compound.
Core Mechanism of Action
Ensartinib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain. In many cancer types, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins containing the ALK kinase domain (e.g., EML4-ALK). These fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. By inhibiting the kinase activity of ALK, ensartinib effectively blocks these oncogenic signals, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.[1][2]
Data Presentation: In Vitro Inhibitory Activity of Ensartinib (this compound)
The following tables summarize the in vitro inhibitory activity of ensartinib against various cancer cell lines and kinase targets.
Table 1: In Vitro 50% Inhibitory Concentration (IC50) of Ensartinib in Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | Ensartinib IC50 (nM) |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK E13;A20 | 15[3] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK E6a/b;A20 | 45[3] |
| SUDHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 9[3] |
| SY5Y | Neuroblastoma | ALK F1174L | 68[3] |
| MKN-45 | Gastric Carcinoma | MET dependent | 156[3] |
| HepG2 | Hepatocellular Carcinoma | - | 9,644[3] |
| PC-9 | Non-Small Cell Lung Cancer | EGFR exon 19 del | 2,989[3] |
Table 2: Kinase Inhibitory Profile of Ensartinib
| Kinase Target | Ensartinib IC50 |
| ALK (wild-type and mutants*) | <4 nM[1] |
| MET | 0.74 nM[3] |
| TPM3-TRKA | <1 nM[1] |
| TRKC | <1 nM[1] |
| GOPC-ROS1 | <1 nM[1] |
| EphA2 | 1-10 nM[1] |
| EphA1 | 1-10 nM[1] |
| EphB1 | 1-10 nM[1] |
*Ensartinib potently inhibits various ALK resistance mutants, including C1156Y, L1196M, S1206R, T1151, and G1202R, with IC50 values under 4 nM.[1]
Signaling Pathway Analysis
Ensartinib's inhibition of the ALK fusion protein leads to the downregulation of key downstream signaling pathways critical for tumor cell survival and proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacodynamic evaluation of ensartinib are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to ensartinib treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of ensartinib in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Western Blotting for Phosphorylated ALK
This protocol describes the detection of phosphorylated ALK (p-ALK) and total ALK in cancer cell lysates following treatment with ensartinib.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cancer cells with ensartinib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) and total ALK, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of ensartinib on ALK kinase activity.
Detailed Steps:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing recombinant ALK enzyme in a kinase assay buffer (typically containing MgCl2, MnCl2, and DTT). Add serial dilutions of ensartinib.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide with a tyrosine residue).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester divalent cations required for kinase activity.
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP remaining after the reaction, or fluorescence-based assays that use a phosphorylation-specific antibody.
-
Data Analysis: Calculate the percentage of kinase inhibition for each ensartinib concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the drug concentration.
Conclusion
Ensartinib (this compound) is a highly potent ALK inhibitor with significant activity against a range of ALK-driven cancer cell lines, including those with mutations that confer resistance to first-generation inhibitors. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of ensartinib's pharmacodynamics, contributing to a deeper understanding of its therapeutic potential in the treatment of ALK-positive malignancies.
References
In Vitro Potency and Selectivity of Ensartinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensartinib (X-396) is a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] This technical guide provides an in-depth overview of the in vitro potency and selectivity profile of Ensartinib, compiled from publicly available data. The information is presented to support further research and development efforts in the field of oncology, particularly for ALK-driven malignancies.
Data Presentation
The in vitro activity of Ensartinib has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against wild-type ALK, various ALK resistance mutations, and a panel of other kinases.
Table 1: Biochemical Potency of Ensartinib Against ALK and Other Kinases
| Target | Assay Type | IC50 (nM) | Reference(s) |
| ALK (Wild-Type) | Biochemical | <0.25 | [3] |
| ALK (Wild-Type) | Biochemical | <0.4 | [4] |
| ALK (F1174) | Biochemical | <0.4 | [4] |
| ALK (C1156Y) | Biochemical | <0.4 | [4] |
| ALK (L1196M) | Biochemical | <0.4 | [4] |
| ALK (S1206R) | Biochemical | <0.4 | [4] |
| ALK (T1151) | Biochemical | <0.4 | [4] |
| ALK (G1202R) | Biochemical | 3.8 | [4] |
| c-MET | Biochemical | 0.74 | [3] |
| c-MET | Biochemical | 1.8 | [5] |
| ROS1 | Biochemical | 10 | [3] |
| AXL | Biochemical | - | [5] |
| EphA2 | Biochemical | - | - |
| TRKA | Biochemical | - | [6] |
| TRKC | Biochemical | - | [6] |
Note: Some IC50 values are presented as a range or a threshold (<) as reported in the source literature. A dash (-) indicates that the kinase is a known target, but a specific IC50 value was not found in the reviewed sources.
Table 2: Cellular Potency of Ensartinib in ALK-Driven Cancer Cell Lines
| Cell Line | ALK Fusion Variant | Assay Type | IC50 (nM) | Reference(s) |
| H3122 | EML4-ALK E13;A20 | Cell Proliferation (CellTiter-Blue) | 15 | [3] |
| H2228 | EML4-ALK E6a/b;A20 | Cell Proliferation (CellTiter-Blue) | 45 | [3] |
| Ba/F3 | EML4-ALK (Wild-Type) | Cell Proliferation | 22 | [3] |
| Ba/F3 | EML4-ALK (L1196M) | Cell Proliferation | 106 | [3] |
| Ba/F3 | EML4-ALK (C1156Y) | Cell Proliferation | 48 | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections describe the general methodologies employed in the in vitro characterization of Ensartinib, based on available information.
Biochemical Kinase Inhibition Assays
The in vitro kinase inhibitory activity of Ensartinib was primarily determined using radiometric assays, such as the HotSpot™ Kinase Assay platform by Reaction Biology Corporation.[7][8]
General Protocol:
-
Reaction Setup: Kinase reactions are set up in a buffer solution containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij35.[7]
-
Compound Addition: Ensartinib is serially diluted and added to the kinase reaction mixture.
-
Substrate and Cofactors: The specific peptide or protein substrate for the kinase and any required cofactors are added to the reaction.
-
Initiation: The kinase reaction is initiated by the addition of 33P-labeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter to determine the kinase activity.
-
IC50 Determination: The concentration of Ensartinib that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assays
The anti-proliferative activity of Ensartinib in cancer cell lines was assessed using ATP-based viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay or the CellTiter-Blue® Cell Viability Assay.[3][9][10]
General Protocol (CellTiter-Glo®):
-
Cell Seeding: Cancer cells (e.g., H3122, H2228, or Ba/F3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Ensartinib and incubated for a specified period (typically 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
IC50 Calculation: The concentration of Ensartinib that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Western Blot Analysis of ALK Phosphorylation
Western blotting is employed to confirm the inhibitory effect of Ensartinib on ALK signaling within the cell.[3][11]
General Protocol:
-
Cell Lysis: ALK-positive cells are treated with various concentrations of Ensartinib for a defined time, followed by lysis in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ALK (p-ALK). A separate blot is often probed with an antibody for total ALK as a loading control.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-ALK band is quantified and normalized to the total ALK band to determine the dose-dependent inhibition of ALK phosphorylation by Ensartinib.
Mandatory Visualizations
ALK Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of the ALK receptor tyrosine kinase that are implicated in cancer cell proliferation and survival.
Caption: Simplified ALK signaling pathways and the point of inhibition by Ensartinib.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the typical workflow for determining the in vitro inhibitory activity of a compound against a panel of kinases.
Caption: Workflow for determining the IC50 of a compound in a biochemical kinase assay.
Logic of Kinase Selectivity Profiling
This diagram illustrates the process of assessing the selectivity of a kinase inhibitor.
Caption: Logical workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety, and biomarker analysis of ensartinib in crizotinib-resistant, ALK-positive non-small-cell lung cancer: a multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scispace.com [scispace.com]
- 5. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcovery.com [xcovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Discovery and Development of Ensartinib (X-396): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensartinib (formerly X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Ensartinib, with a focus on the key preclinical and clinical data that have defined its therapeutic profile. Detailed experimental methodologies are provided for pivotal studies, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this targeted therapy.
Introduction
Rearrangements of the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC), leading to the expression of fusion proteins with constitutive kinase activity. These fusion proteins activate downstream signaling pathways, promoting cell proliferation and survival. While the first-generation ALK inhibitor crizotinib showed initial efficacy, patients often develop resistance, frequently through secondary mutations in the ALK kinase domain or through central nervous system (CNS) metastases. This necessitated the development of next-generation ALK inhibitors with improved potency, broader activity against resistance mutations, and better CNS penetration. Ensartinib (this compound) is a novel, aminopyridazine-based small molecule designed to address these limitations.
Discovery and Preclinical Development
Ensartinib was developed as a potent inhibitor of ALK, with preclinical studies demonstrating its superior potency compared to the first-generation inhibitor, crizotinib.[1] It also showed activity against other tyrosine kinases, including MET, ROS1, ABL, Axl, EPHA2, and LTK.[2][3][4]
In Vitro Potency
Ensartinib demonstrated potent inhibition of wild-type ALK and a range of ALK resistance mutations.[5] It was also found to be a potent inhibitor of other kinases implicated in cancer.[5][6][7]
| Target | IC50 (nM) | Cell Line | Fusion/Mutation |
| ALK (wild-type) | <0.4 | - | - |
| ALK (F1174, C1156Y, L1196M, S1206R, T1151 mutants) | <0.4 | - | Various |
| ALK (G1202R mutant) | 3.8 | - | - |
| MET | 0.74 | - | - |
| TPM3-TRKA | <1 | - | - |
| TRKC | <1 | - | - |
| GOPC-ROS1 | <1 | - | - |
| EphA2, EphA1, EphB1 | 1-10 | - | - |
| EML4-ALK (E13;A20) | 15 | H3122 | - |
| EML4-ALK (E6a/b; A20) | 45 | H2228 | - |
| NPM-ALK | 9 | SUDHL-1 | - |
Preclinical Experimental Protocols
In Vitro Kinase Assays: The inhibitory activity of Ensartinib against a panel of kinases was determined using enzymatic assays. A typical protocol involves incubating the recombinant kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using radioisotope incorporation or fluorescence-based methods, to determine the IC50 value.
Cell Proliferation Assays: The anti-proliferative activity of Ensartinib was assessed in various cancer cell lines harboring ALK fusions. A common method is the MTT or MTS assay, where cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). A tetrazolium salt is then added, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells, allowing for the calculation of the IC50 for cell growth inhibition.
In Vivo Xenograft Studies: The in vivo efficacy of Ensartinib was evaluated in animal models, typically immunodeficient mice bearing xenografts of human cancer cell lines.[1][8]
-
Animal Model: Nude mice are commonly used.
-
Tumor Implantation: Human cancer cells (e.g., H3122) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or Ensartinib at a defined dose and schedule (e.g., 25 mg/kg, twice daily, oral administration).[9]
-
Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
Mechanism of Action and Signaling Pathway
Ensartinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[10] This prevents the autophosphorylation and activation of the ALK fusion protein, thereby inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival. Key downstream pathways inhibited by Ensartinib include the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[10][11]
References
- 1. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. xcovery.com [xcovery.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Ensartinib (this compound): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
- 8. Ensartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Ensartinib Hydrochloride? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
Biochemical Blueprint: A Technical Guide to the ALK-Inhibitory Action of Ensartinib
For Immediate Release
This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of Ensartinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the inhibitory activity, cellular effects, and in vivo efficacy of Ensartinib, supported by detailed experimental methodologies and data presented for comparative analysis.
Introduction: Targeting ALK in Non-Small Cell Lung Cancer
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC)[1][2]. Ensartinib (X-396) is a novel, aminopyridazine-based small molecule designed to potently and selectively inhibit ALK, offering a therapeutic option for patients with ALK-positive NSCLC[3]. This guide delineates the key biochemical attributes of Ensartinib's interaction with ALK.
In Vitro Inhibitory Activity of Ensartinib
Ensartinib demonstrates potent inhibitory activity against wild-type ALK and a range of clinically relevant ALK resistance mutations.
Table 1: In Vitro Kinase Inhibition Profile of Ensartinib
| Target | IC50 (nmol/L) |
| Wild-Type ALK | <0.4 |
| ALK C1156Y | <0.4 |
| ALK F1174 | <0.4 |
| ALK L1196M | <0.4 |
| ALK S1206R | <0.4 |
| ALK T1151 | <0.4 |
| ALK G1202R | 3.8 |
| TPM3-TRKA | <1 |
| TRKC | <1 |
| GOPC-ROS1 | <1 |
Data compiled from in vitro kinase assays.[1][3]
Cellular Activity in ALK-Positive Cancer Models
In cellular assays, Ensartinib effectively suppresses the proliferation of cancer cell lines driven by ALK fusions. It has been shown to be approximately 10-fold more potent than crizotinib in inhibiting the growth of ALK-positive lung cancer cell lines[3].
Table 2: Cellular Proliferation Inhibition by Ensartinib
| Cell Line | ALK Fusion Status | Growth Inhibition |
| H3122 | EML4-ALK E13;A20 | Potent Inhibition |
| Ba/F3 | EML4-ALK v1 | Effective against various resistance mutations |
Data from cellular proliferation assays.[3][4]
In Vivo Efficacy in Xenograft Models
Ensartinib has demonstrated significant anti-tumor activity in preclinical in vivo models of ALK-positive NSCLC.
Table 3: In Vivo Efficacy of Ensartinib in H3122 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| Ensartinib | 25 mg/kg, oral, once daily | Significant tumor growth inhibition |
Results from H3122 lung cancer xenograft studies.[3]
Clinical Efficacy of Ensartinib
Clinical trials have demonstrated the efficacy of Ensartinib in patients with ALK-positive NSCLC, including those who are treatment-naïve and those previously treated with crizotinib.
Table 4: Clinical Response to Ensartinib in ALK-Positive NSCLC Patients
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| ALK TKI-Naïve | 80% | 26.2 months |
| Prior Crizotinib Only | 69% | 9.0 months |
| All ALK-Positive (≥200 mg dose) | 60% | 9.2 months |
| Intracranial Response (Measurable Brain Metastases) | 64% | Not Reported |
Data from a first-in-human phase I/II multicenter study.[5][6]
In a phase III trial (eXalt3), Ensartinib demonstrated a statistically significant improvement in progression-free survival compared to crizotinib in the first-line treatment of ALK-positive NSCLC, with a median PFS of 25.8 months for Ensartinib versus 12.7 months for crizotinib[7][8]. The intracranial response rate for patients with measurable brain metastases was 64% with Ensartinib compared to 21% with crizotinib[7][8].
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ensartinib against wild-type and mutant ALK kinases.
Methodology:
-
Recombinant human ALK kinase domains (wild-type and mutants) were used.
-
A radiometric or luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) was employed to measure kinase activity.
-
Ensartinib was serially diluted in DMSO to generate a range of concentrations.
-
The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP were incubated with varying concentrations of Ensartinib.
-
The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate or ADP produced was quantified.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Proliferation Assay
Objective: To assess the effect of Ensartinib on the proliferation of ALK-positive cancer cell lines.
Methodology:
-
ALK-positive human NSCLC cell lines (e.g., H3122) were cultured in appropriate media supplemented with fetal bovine serum.
-
Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of Ensartinib or vehicle control (DMSO).
-
Cells were incubated for a period of 72 hours.
-
Cell viability was assessed using a colorimetric or luminescence-based assay, such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Absorbance or luminescence was measured using a plate reader.
-
The percentage of cell growth inhibition was calculated relative to the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Ensartinib in a mouse model of ALK-positive NSCLC.
Methodology:
-
Female athymic nude mice were used for the study.
-
H3122 cells were harvested and suspended in a suitable medium (e.g., a mixture of Matrigel and PBS).
-
The cell suspension was subcutaneously implanted into the flank of each mouse.
-
Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice were randomized into treatment and control groups.
-
Ensartinib was formulated in an appropriate vehicle and administered orally, once daily, at a specified dose (e.g., 25 mg/kg). The control group received the vehicle alone.
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice were monitored throughout the study.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis.
Visualized Pathways and Workflows
Caption: ALK Signaling Pathway and the Point of Ensartinib Inhibition.
Caption: Workflow for the Biochemical Characterization of Ensartinib.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. xcovery.com [xcovery.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ensartinib Doubles Progression-Free Survival in ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 8. targetedonc.com [targetedonc.com]
Structural Analysis of Ensartinib Binding to Anaplastic Lymphoma Kinase (ALK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its efficacy extends to tumors that have developed resistance to the first-generation inhibitor, crizotinib, and it has demonstrated significant activity against central nervous system (CNS) metastases.[3][4] This technical guide provides an in-depth analysis of the structural basis of Ensartinib's interaction with ALK, supported by quantitative binding data and detailed experimental methodologies. We will explore the ALK signaling pathway and the mechanism of its inhibition by Ensartinib, offering insights for researchers and professionals in the field of oncology drug development.
Introduction: Anaplastic Lymphoma Kinase (ALK) and the Role of Ensartinib
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In healthy adults, its expression is limited; however, chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins, such as EML4-ALK, which exhibit constitutive kinase activity. This aberrant signaling drives the proliferation and survival of cancer cells in a subset of NSCLC patients.[3][5]
Ensartinib is an orally available small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain.[4] By competitively inhibiting ATP, Ensartinib effectively blocks the autophosphorylation and activation of ALK, thereby abrogating downstream signaling pathways essential for tumor growth and survival.[4]
Structural Basis of Ensartinib Binding to ALK
While a co-crystal structure of Ensartinib in complex with the ALK kinase domain has not been publicly released in the Protein Data Bank (PDB), we can infer the binding mode based on the known structures of other ALK inhibitors and the potent activity of Ensartinib against various ALK mutations.
The binding of TKIs to the ALK kinase domain is typically characterized by interactions with key residues in the ATP-binding pocket. These interactions often involve hydrogen bonds with the hinge region of the kinase, as well as hydrophobic interactions within the pocket. The ability of Ensartinib to inhibit a wide range of ALK resistance mutations suggests a binding mode that can accommodate conformational changes within the active site.
Quantitative Analysis of Ensartinib-ALK Binding
The potency of Ensartinib against wild-type and mutant ALK has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the inhibitory potential of a compound.
| Target | IC50 (nM) |
| Wild-type ALK | <0.4 |
| Crizotinib-Resistant Mutants | |
| L1196M | <0.4 |
| C1156Y | <0.4 |
| F1174 | <0.4 |
| T1151 | <0.4 |
| S1206R | <0.4 |
| G1202R | 3.8 |
| Other Kinases | |
| MET | 0.74 |
| ROS1 | Potently inhibited |
| TRKA | Potently inhibited |
| TRKC | Potently inhibited |
Data compiled from multiple sources.[6][7][8][9]
ALK Signaling Pathway and Inhibition by Ensartinib
The constitutive activation of ALK fusion proteins triggers several downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. The primary pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Ensartinib's inhibition of ALK phosphorylation effectively shuts down these oncogenic signals.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of inhibitor potency and for structural studies. Below are generalized methodologies for key experiments in the study of ALK inhibitors like Ensartinib.
Biochemical Kinase Inhibition Assay
This assay determines the in vitro potency of an inhibitor against the purified kinase domain of ALK.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human ALK kinase domain.
-
Specific peptide substrate for ALK.
-
ATP (e.g., [γ-33P]ATP for radiometric assays or unlabeled ATP for coupled assays).
-
Ensartinib, dissolved in DMSO and serially diluted.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or luminescence-based reagents for ADP-Glo™ assays).
-
-
Procedure: a. Prepare a reaction mixture containing the ALK enzyme and peptide substrate in the kinase reaction buffer. b. Add serial dilutions of Ensartinib to the wells of the assay plate. c. Add the enzyme/substrate mixture to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction (e.g., by adding EDTA or a specific stop solution). g. Detect the amount of phosphorylated substrate. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based ALK Phosphorylation Assay
This assay measures the ability of an inhibitor to block ALK autophosphorylation in a cellular context.
Protocol:
-
Cell Culture:
-
Use an ALK-positive NSCLC cell line (e.g., H3122, which harbors the EML4-ALK fusion).
-
Culture the cells in appropriate media supplemented with fetal bovine serum.
-
-
Treatment: a. Seed the cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of Ensartinib for a specified time (e.g., 2-4 hours).
-
Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting or ELISA: a. Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK. Use a secondary antibody conjugated to HRP for detection. b. ELISA: Use a sandwich ELISA kit with antibodies specific for p-ALK and total ALK to quantify the levels of each protein.
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/luminescence (ELISA).
-
Normalize the p-ALK signal to the total ALK signal.
-
Calculate the percentage of inhibition of ALK phosphorylation for each Ensartinib concentration and determine the IC50 value.
-
X-ray Crystallography of ALK-Inhibitor Complex
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase domain. While a specific protocol for Ensartinib is not publicly available, the general workflow is as follows:
References
- 1. oncodaily.com [oncodaily.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Ensartinib for EML4-ALK-positive lung adenocarcinoma with comorbid mutations in TP53, EGFR, and ERBB2: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Case report: Treatment with ensartinib shows good response to SQSTM1-ALK fusion in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
Preclinical Evaluation of X-396 (Ensartinib) Antitumor Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antitumor activity of X-396, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and MET. Also known as ensartinib, this compound has demonstrated significant efficacy in non-clinical models of ALK-positive non-small cell lung cancer (NSCLC), including those with resistance to first-generation ALK inhibitors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways to provide a detailed resource for researchers in oncology and drug development.
Summary of Antitumor Activity
This compound has shown potent inhibitory activity against wild-type ALK and a range of ALK mutations associated with acquired resistance to other ALK inhibitors. Furthermore, it has demonstrated significant antitumor effects in both in vitro and in vivo models.
In Vitro Kinase Inhibition
The inhibitory activity of this compound was assessed against a panel of kinases, revealing potent and selective inhibition of ALK and its variants, as well as other oncogenic drivers.
| Target Kinase | IC50 (nM) | Reference |
| ALK (wild-type) | <0.4 | [1] |
| ALK F1174 mutant | <0.4 | [1] |
| ALK C1156Y mutant | <0.4 | [1] |
| ALK L1196M mutant | <0.4 | [1] |
| ALK S1206R mutant | <0.4 | [1] |
| ALK T1151 mutant | <0.4 | [1] |
| ALK G1202R mutant | 3.8 | [1] |
| MET | 0.74 | [2] |
| TPM3-TRKA | <1 | [3] |
| TRKC | <1 | [3] |
| GOPC-ROS1 | <1 | [3] |
| EphA2 | 1-10 | [3] |
| EphA1 | 1-10 | [3] |
| EphB1 | 1-10 | [3] |
In Vitro Cellular Activity
This compound effectively inhibits the growth of ALK-positive cancer cell lines.
| Cell Line | ALK Fusion/Mutation | IC50 (nM) | Reference |
| H3122 | EML4-ALK E13;A20 | 15 | [2] |
| H2228 | EML4-ALK E6a/b;A20 | 45 | [2] |
| SUDHL-1 | NPM-ALK | 9 | [2] |
Experimental Protocols
While detailed, step-by-step protocols from the primary studies are not fully available in the public domain, this section outlines the general methodologies employed in the preclinical evaluation of this compound.
Biochemical Kinase Activity and Selectivity
The in vitro kinase inhibitory activity of ensartinib was determined using a biochemical assay panel, such as the one provided by Reaction Biology Corporation.[1][4] These assays typically involve the following steps:
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This is often done using a radiometric assay (e.g., ³³P-ATP) or fluorescence-based methods.
-
Procedure Outline:
-
The target kinase is incubated with its specific substrate and ATP in a reaction buffer.
-
Ensartinib, at varying concentrations, is added to the reaction mixture to determine its inhibitory effect.
-
The amount of phosphorylated substrate is measured after a defined incubation period.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assays
The potency of ensartinib in inhibiting the growth of cancer cell lines was evaluated using cell viability assays.[2]
-
Cell Culture: ALK-positive cancer cell lines (e.g., H3122, H2228, SUDHL-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of ensartinib for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP levels, respectively.
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.
In Vivo Xenograft Studies
The antitumor efficacy of ensartinib in a living organism was assessed using a human tumor xenograft model in immunodeficient mice.[2][4]
-
Model System: Nude mice are subcutaneously implanted with a human ALK-positive NSCLC cell line, such as H3122.[2]
-
Treatment Protocol: Once tumors reach a specified size, mice are randomized into treatment and control groups. Ensartinib is administered orally at a defined dose and schedule (e.g., 25 mg/kg twice daily).[2] The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. Animal weight and overall health are also monitored to assess toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the delay in tumor growth in the treated group is calculated.
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4. This results in a constitutively active fusion protein that drives oncogenic signaling through several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion.[5][6]
References
- 1. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ensartinib (this compound): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
Ensartinib's Effect on c-MET Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensartinib is a potent and selective small-molecule tyrosine kinase inhibitor (TKI) primarily developed for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Beyond its well-established activity against ALK, ensartinib also demonstrates significant inhibitory effects on other tyrosine kinases, including the mesenchymal-epithelial transition factor (c-MET) receptor.[3] Dysregulation of the c-MET signaling pathway, often through overexpression or activating mutations, is a known driver of tumorigenesis and resistance to targeted therapies in various cancers. This guide provides an in-depth technical overview of ensartinib's inhibitory action on c-MET phosphorylation, summarizing key quantitative data and outlining relevant experimental methodologies.
Core Mechanism of Action
Ensartinib functions as a multi-target kinase inhibitor, with a high affinity for the ATP-binding pocket of the ALK and c-MET tyrosine kinases.[1][2] By competitively blocking ATP binding, ensartinib prevents the autophosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades responsible for cell growth, proliferation, and survival.[2]
Quantitative Analysis of Ensartinib's Potency against c-MET
The inhibitory activity of ensartinib against c-MET has been quantified in both biochemical and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
| Assay Type | Target | IC50 (nmol/L) | Reference |
| Biochemical Kinase Assay | c-MET | 1.8 | [1] |
| Biochemical Kinase Assay | c-MET | 1-10 |
Table 1: Biochemical Inhibition of c-MET by Ensartinib.
| Cell Line | Cancer Type | Assay Type | IC50 (µmol/L) | Reference |
| MKN-45 | Gastric Adenocarcinoma (c-MET amplified) | Cell Viability Assay | 0.156 | [1] |
Table 2: Cellular Inhibition of c-MET Dependent Cells by Ensartinib.
Signaling Pathway Overview
The c-MET signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This interaction induces dimerization of the c-MET receptor, leading to the autophosphorylation of key tyrosine residues in its kinase domain.[4] This phosphorylation event creates docking sites for various downstream signaling proteins, activating multiple pathways, including the RAS/MAPK and PI3K/AKT cascades, which promote cell proliferation, survival, and motility.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the effect of ensartinib on c-MET phosphorylation.
Biochemical Kinase Assay for c-MET
This assay quantifies the direct inhibitory effect of ensartinib on the enzymatic activity of the isolated c-MET kinase domain.
Materials:
-
Recombinant human c-MET kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Ensartinib (various concentrations)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant c-MET enzyme, and the peptide substrate.
-
Add ensartinib at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding ATP, including a tracer amount of radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each ensartinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ensartinib concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensartinib (this compound) in ALK-Positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensartinib in advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, two-staged, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual ALK/MET Inhibitory Properties of X-396 (Ensartinib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-396, also known as ensartinib, is a potent and orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and c-MET (Mesenchymal-Epithelial Transition factor) tyrosine kinases.[1][2] Aberrant activation of these kinases is a known driver in various malignancies, most notably in non-small cell lung cancer (NSCLC).[3] This technical guide provides an in-depth analysis of the dual inhibitory properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Data Presentation
Biochemical Potency
The inhibitory activity of this compound against ALK, MET, and various ALK mutants has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target | IC50 (nM) | Reference |
| Wild-type ALK | <0.4 | [1][2][4] |
| c-MET | 0.74 | [1] |
| ALK L1196M | <0.4 | [2][4] |
| ALK C1156Y | <0.4 | [2][4] |
| ALK G1202R | 3.8 | [2][4] |
| ALK F1174 | <0.4 | [3][4] |
| ALK S1206R | <0.4 | [3][4] |
| ALK T1151 | <0.4 | [3][4] |
Other Kinase Targets
Ensartinib also exhibits potent inhibitory activity against other kinases.
| Target | IC50 (nM) | Reference |
| TPM3-TRKA | <1 | [3][4] |
| TRKC | <1 | [3][4] |
| GOPC-ROS1 | <1 | [3][4] |
| EphA2 | 1-10 | [3][5] |
| EphA1 | 1-10 | [3][5] |
| EphB1 | 1-10 | [3][5] |
Clinical Efficacy in ALK-Positive NSCLC
Clinical trials have demonstrated the efficacy of ensartinib in patients with ALK-rearranged NSCLC.
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| ALK TKI-naïve | 80% | 26.2 months | [3][5][6] |
| Prior Crizotinib Only | 69% | 9.0 months | [3][5][6] |
| Prior Crizotinib and a Second-Generation ALK TKI | - | 1.9 months | [3][5] |
| Overall (evaluable patients) | 60% | 9.2 months | [3][5][6] |
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase.
-
Reagents and Materials: Purified recombinant ALK and MET kinase domains, ATP, appropriate kinase-specific peptide substrate, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and this compound at various concentrations.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-Based Assays: Employing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ATP detection.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT/XTT Assay)
Cell-based assays are essential to assess the effect of an inhibitor on cancer cells.
-
Cell Culture: ALK-positive or MET-amplified cancer cell lines (e.g., H3122) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
The plates are incubated for a period of 48-72 hours.
-
-
Measurement of Cell Viability:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
-
The formazan is solubilized (for MTT) and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are then determined from the dose-response curves.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the inhibitor.
-
Cell Lysis: Cancer cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of ALK, MET, and downstream signaling proteins (e.g., AKT, ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of the compound in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells harboring ALK or MET alterations.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess drug concentration and target inhibition (e.g., by Western blotting of tumor lysates).
Mandatory Visualization
Signaling Pathways
Caption: ALK and MET signaling pathways and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols: X-396 (Ensartinib) for In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] It has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[1][3] Ensartinib also exhibits inhibitory activity against other tyrosine kinases such as MET and ROS1.[2][4][5] Its mechanism of action involves the competitive inhibition of ATP binding to the ALK tyrosine kinase domain, which in turn blocks the phosphorylation and activation of ALK and its downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[1] This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in ALK-driven cancer cells.[6] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with Ensartinib, along with relevant quantitative data and pathway diagrams.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ensartinib in various cancer cell lines, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | ALK Status | Ensartinib IC50 (nM) | Reference |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK E13;A20 | 15 | [5] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK E6a/b;A20 | 45 | [5] |
| SUDHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 9 | [5] |
| MKN-45 | Gastric Adenocarcinoma | c-MET amplified | 156 | [4] |
| Wild-type ALK | - | Wild-type | <4 | [1][5] |
| ALK F1174L mutant | Neuroblastoma | F1174L | <0.4 | [1] |
| ALK C1156Y mutant | - | C1156Y | <0.4 | [1] |
| ALK L1196M mutant | - | L1196M | <0.4 | [1] |
| ALK S1206R mutant | - | S1206R | <0.4 | [1] |
| ALK T1151 mutant | - | T1151 | <0.4 | [1] |
| ALK G1202R mutant | - | G1202R | 3.8 | [1] |
Experimental Protocols
This section details a protocol for determining the effect of Ensartinib on the viability of cancer cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials
-
ALK-positive cancer cell lines (e.g., H3122, H2228)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ensartinib (this compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[4]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Ensartinib in DMSO.
-
On the day of treatment, prepare serial dilutions of Ensartinib in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Ensartinib concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Ensartinib dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C.[6]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of Ensartinib concentration.
-
Determine the IC50 value, which is the concentration of Ensartinib that inhibits cell viability by 50%, using a non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: ALK signaling pathway and Ensartinib's point of inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro cell viability assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensartinib in advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, two-staged, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 5. Ensartinib (this compound): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Preparing Ensartinib for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensartinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor utilized in cancer research and drug development, particularly for ALK-positive non-small cell lung cancer (NSCLC).[1][2] Proper preparation of Ensartinib for in vitro cell culture experiments is critical for obtaining accurate and reproducible results. This document provides detailed application notes and protocols for the solubilization, storage, and application of Ensartinib in a laboratory setting. Additionally, it outlines the key signaling pathways affected by this inhibitor and provides typical experimental concentrations for various cell lines.
Physicochemical Properties and Stock Solution Preparation
Ensartinib is a small molecule inhibitor with the following properties:
| Property | Value | Source |
| Molecular Weight | 561.44 g/mol (Ensartinib) | [3][4] |
| Molecular Weight | 634.36 g/mol (Ensartinib dihydrochloride) | [5][6][7] |
| Appearance | Solid Powder | [3] |
| Solubility | 10 mM in DMSO; Soluble in DMSO (100 mg/mL) and Water (27 mg/mL for dihydrochloride salt) | [3][5][7] |
Stock Solution Protocol
Materials:
-
Ensartinib powder (or Ensartinib dihydrochloride)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-warming: Allow the Ensartinib powder and DMSO to equilibrate to room temperature before use.
-
Calculation: To prepare a 10 mM stock solution of Ensartinib (MW: 561.44 g/mol ), weigh out 5.61 mg of the compound and dissolve it in 1 mL of DMSO. For Ensartinib dihydrochloride (MW: 634.36 g/mol ), use 6.34 mg per 1 mL of DMSO. Adjust volumes as needed for your experimental requirements.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the Ensartinib powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Note: Always use the appropriate PPE when handling DMSO and chemical compounds.
Experimental Protocols: Cell Culture Application
Preparation of Working Solutions
Materials:
-
Ensartinib stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the Ensartinib stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Final Concentration: Add the appropriate volume of the working solution to your cell culture plates to reach the final desired concentration. Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.
Typical Cell Lines and Effective Concentrations
Ensartinib has been shown to be effective in various cancer cell lines, particularly those with ALK alterations.
| Cell Line | Cancer Type | Typical IC₅₀ / Concentration | Reference |
| H3122 | ALK-positive NSCLC | 15 nM | [6][7] |
| H2228 | ALK-positive NSCLC | 45 nM | [6][7] |
| SUDHL-1 | Anaplastic Large Cell Lymphoma | 9 nM | [6][7] |
| KB-3-1, KB-V1 | Cancer Cell Lines | 2 µM (for apoptosis studies) | [9] |
| Hs746T | METex14 mutant NSCLC | 31 nM | [10] |
| EBC-1 | MET amplified NSCLC | 44 nM | [10] |
Mechanism of Action and Signaling Pathway
Ensartinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1][11] In certain cancers, such as NSCLC, chromosomal rearrangements lead to the formation of oncogenic ALK fusion proteins.[2][12] These fusion proteins are constitutively active, driving downstream signaling pathways that promote uncontrolled cell proliferation and survival.[1][12] Ensartinib binds to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1] This inhibition ultimately leads to the suppression of tumor cell growth and induction of apoptosis.[12] Ensartinib is also known to inhibit other kinases such as ROS1 and c-MET.[4][11][13]
References
- 1. What is the mechanism of Ensartinib Hydrochloride? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ensartinib | ALK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Ensartinib | C26H27Cl2FN6O3 | CID 56960363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent antitumor activity of ensartinib in MET exon 14 skipping-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ensartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-396 (Ensartinib) for H3122 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
X-396, also known as Ensartinib, is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and MET. In the context of non-small cell lung cancer (NSCLC), particularly in cell lines like H3122 which harbor the EML4-ALK fusion oncogene, Ensartinib has demonstrated significant inhibitory effects. The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives tumor cell proliferation, survival, and metastasis. This document provides detailed application notes and protocols for utilizing Ensartinib (this compound) to study its effects on H3122 lung cancer cells.
Data Presentation
The following table summarizes the key quantitative data regarding the activity of Ensartinib (this compound) in H3122 lung cancer cells.
| Parameter | Value | Cell Line | Reference |
| IC50 | 15 nM | H3122 |
Table 1: In Vitro Potency of Ensartinib (this compound) in H3122 Cells. The half-maximal inhibitory concentration (IC50) represents the concentration of Ensartinib required to inhibit the growth of H3122 cells by 50%.
Signaling Pathways
The EML4-ALK fusion protein activates several downstream signaling pathways crucial for cancer cell survival and proliferation. Ensartinib (this compound) exerts its therapeutic effect by inhibiting the kinase activity of the EML4-ALK fusion protein, thereby blocking these downstream signals. The primary signaling cascades affected are the MAPK (RAS/ERK), PI3K/AKT, and JAK/STAT pathways.
Caption: EML4-ALK Signaling Pathway Inhibition by Ensartinib (this compound).
Experimental Protocols
Cell Culture
H3122 cells are adherent human lung adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable cell dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 ratio.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is to determine the IC50 of Ensartinib in H3122 cells.
-
Materials:
-
H3122 cells
-
96-well clear-bottom plates
-
Ensartinib (this compound) stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed H3122 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of Ensartinib in culture medium. A typical concentration range to test would be from 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Caption: Workflow for Cell Viability Assay.
Western Blot Analysis
This protocol is to assess the phosphorylation status of ALK and its downstream targets, AKT and ERK, in response to Ensartinib treatment.
-
Materials:
-
H3122 cells
-
6-well plates
-
Ensartinib (this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed H3122 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Ensartinib (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis in H3122 cells following Ensartinib treatment.
-
Materials:
-
H3122 cells
-
6-well plates
-
Ensartinib (this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed H3122 cells in 6-well plates.
-
Treat cells with Ensartinib at concentrations around the IC50 (e.g., 15 nM, 30 nM, 60 nM) and a vehicle control for 24, 48, or 72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Clonogenic Assay (Colony Formation Assay)
This protocol assesses the long-term effect of Ensartinib on the ability of single H3122 cells to form colonies.
-
Materials:
-
H3122 cells
-
6-well plates
-
Ensartinib (this compound)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Prepare a single-cell suspension of H3122 cells.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of Ensartinib (e.g., sub-IC50 concentrations such as 1 nM, 5 nM, 10 nM) or a vehicle control. The treatment can be continuous or for a defined period (e.g., 24-72 hours) followed by replacement with fresh medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells with PBS.
-
Fix the colonies with a fixing solution (e.g., methanol or 4% paraformaldehyde).
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Caption: Logical Flow of a Clonogenic Assay.
Conclusion
These application notes provide a comprehensive guide for researchers studying the effects of Ensartinib (this compound) on H3122 lung cancer cells. The provided protocols for key in vitro experiments and the summary of the relevant signaling pathways will facilitate the design and execution of studies aimed at understanding the mechanism of action and therapeutic potential of this targeted inhibitor. It is recommended that researchers optimize these protocols for their specific laboratory conditions and reagents.
Application Notes and Protocols for In Vivo Studies of Ensartinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensartinib (X-396) is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets Anaplastic Lymphoma Kinase (ALK). It has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) harboring ALK rearrangements. Furthermore, Ensartinib has shown efficacy against other oncogenic drivers, including MET exon 14 skipping mutations.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of Ensartinib using xenograft models of human NSCLC, specifically focusing on ALK-positive and MET-mutated subtypes.
Mechanism of Action and Targeted Signaling Pathways
Ensartinib effectively inhibits the constitutive activation of ALK fusion proteins, which are the hallmark of ALK-positive NSCLC.[3] These fusion proteins, most commonly EML4-ALK, lead to the downstream activation of multiple signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cancer cell proliferation, survival, and metastasis.[3][4] By binding to the ATP-binding pocket of the ALK tyrosine kinase domain, Ensartinib blocks its autophosphorylation and subsequent downstream signaling.[4] Ensartinib is also a potent inhibitor of the MET tyrosine kinase, making it a viable therapeutic agent for NSCLC with MET exon 14 skipping mutations.[1]
Caption: ALK Signaling Pathway Inhibition by Ensartinib.
Data Presentation: In Vivo Efficacy of Ensartinib
The following tables summarize the available data on the in vivo efficacy of Ensartinib in preclinical models. While specific quantitative tumor growth inhibition data is limited in publicly available literature, the qualitative and semi-quantitative findings strongly support the potent anti-tumor activity of Ensartinib.
Table 1: Efficacy of Ensartinib in ALK-Positive NSCLC Xenograft Model
| Parameter | Details |
| Animal Model | Nude Mice |
| Cell Line | H3122 (Human NSCLC, EML4-ALK fusion) |
| Treatment | Ensartinib |
| Dosage | 25 mg/kg |
| Administration | Twice daily (bid) |
| Efficacy Outcome | Significant delay in tumor growth compared to vehicle control. |
| Reference | Preclinical data has shown that Ensartinib demonstrates strong antitumor activity in H3122 lung cancer xenografts. |
Table 2: Efficacy of Ensartinib in MET-Mutated NSCLC Xenograft Model
| Parameter | Details |
| Animal Model | Mouse |
| Cell Line | Hs746T (Human NSCLC, MET exon 14 skipping mutation) |
| Treatment | Ensartinib |
| Dosage | Not specified in available literature |
| Administration | Not specified in available literature |
| Efficacy Outcome | Suppression of tumor growth. |
| Reference | In vivo, ensartinib suppressed the growth of Hs746T cells.[5] |
Experimental Protocols
These protocols provide a general framework for conducting in vivo efficacy studies of Ensartinib. Specific details may require optimization based on institutional guidelines and experimental goals.
Protocol 1: Subcutaneous Xenograft Model for ALK-Positive NSCLC
Objective: To evaluate the anti-tumor efficacy of Ensartinib in a subcutaneous H3122 xenograft model.
Materials:
-
H3122 human NSCLC cell line
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (or other suitable extracellular matrix)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ensartinib
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Sterile syringes and needles
-
Calipers
-
Animal anesthesia equipment
Procedure:
-
Cell Culture: Culture H3122 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and perform a cell count.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare Ensartinib at a concentration of 2.5 mg/mL in the vehicle solution.
-
Administer Ensartinib orally to the treatment group at a dose of 25 mg/kg twice daily.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Calculate the percentage of tumor growth inhibition (% TGI).
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Protocol 2: Subcutaneous Xenograft Model for MET-Mutated NSCLC
Objective: To assess the in vivo efficacy of Ensartinib in a subcutaneous Hs746T xenograft model.
Materials:
-
Hs746T human NSCLC cell line
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ensartinib
-
Vehicle solution
-
Sterile syringes and needles
-
Calipers
-
Animal anesthesia equipment
Procedure:
-
Cell Culture: Culture Hs746T cells in DMEM medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation and Implantation: Follow the same procedure as described in Protocol 1, adjusting the cell number for injection as needed based on the growth characteristics of the Hs746T cell line.
-
Tumor Growth Monitoring and Grouping: Follow the same procedure as described in Protocol 1.
-
Drug Administration:
-
The optimal dose and schedule for Ensartinib in the Hs746T model may need to be determined empirically. A starting dose can be extrapolated from the H3122 model or based on in vitro potency.
-
Administer Ensartinib (e.g., orally, once or twice daily) to the treatment group.
-
Administer the vehicle to the control group.
-
-
Efficacy Evaluation and Data Analysis: Follow the same procedures as described in Protocol 1.
References
Application Notes and Protocols for Ensartinib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Ensartinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, in preclinical mouse xenograft models. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Ensartinib.
Mechanism of Action
Ensartinib is a small molecule tyrosine kinase inhibitor that primarily targets ALK.[1] In many non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives tumor cell proliferation and survival by activating downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and the Rat Sarcoma virus (RAS)/Raf-1 proto-oncogene, serine/threonine kinase (RAF)/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways. Ensartinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades. This ultimately leads to the suppression of tumor cell growth and the induction of apoptosis.[2]
Signaling Pathway
The diagram below illustrates the targeted ALK signaling pathway and the mechanism of inhibition by Ensartinib.
Experimental Protocols
The following are detailed protocols for establishing xenograft models and the subsequent administration of Ensartinib for efficacy studies.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol is adapted for the H3122 human non-small cell lung cancer cell line, which harbors an EML4-ALK fusion.
Materials:
-
H3122 human non-small cell lung cancer cells
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
6- to 8-week-old female athymic nude mice (nu/nu)
-
Ensartinib
-
Vehicle for formulation (e.g., 10% DMSO, 90% corn oil or 0.5% methylcellulose)
-
Sterile syringes and needles (27-30 gauge for injection, 20-22 gauge for oral gavage)
-
Calipers
-
Animal anesthesia (e.g., isoflurane)
Experimental Workflow:
Procedure:
-
Cell Culture: Culture H3122 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®.
-
Determine cell viability (e.g., using trypan blue) and adjust the concentration to 5 x 10^7 cells/mL.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure them 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Ensartinib Administration:
-
Formulation: Prepare a suspension of Ensartinib in the chosen vehicle. For example, a formulation of 10% DMSO and 90% corn oil has been referenced.[3] The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
Dosing: Administer Ensartinib or vehicle control via oral gavage. A commonly reported effective dose is 25 mg/kg, administered twice daily (bid).[4]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive toxicity are observed.
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models involve the implantation of fresh human tumor tissue into immunodeficient mice.
Materials:
-
Fresh human tumor tissue from a patient with ALK-positive NSCLC
-
Surgical tools for tissue processing
-
6- to 8-week-old severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Other materials as listed for the CDX model protocol
Procedure:
-
Tumor Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue from surgery or biopsy under sterile conditions.
-
Transport the tissue in a suitable medium on ice.
-
In a sterile environment, remove any necrotic or non-tumor tissue and cut the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the skin on the flank and create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
-
Establishment and Passaging:
-
Monitor the mice for tumor growth. The initial growth (passage 0) can be slow.
-
Once the tumor reaches a substantial size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.
-
The harvested tumor can then be fragmented and implanted into subsequent cohorts of mice for expansion (passaging).
-
Quantitative Data
The following tables summarize the reported efficacy of Ensartinib in a cell line-derived xenograft model.
Table 1: Ensartinib Dosing and Administration in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Drug | Ensartinib (X-396) | [4] |
| Mouse Strain | Athymic nude (nu/nu) mice | [4] |
| Xenograft Model | H3122 (human NSCLC, EML4-ALK positive) | [4] |
| Route of Administration | Oral gavage | [4] |
| Dose | 25 mg/kg | [4] |
| Frequency | Twice daily (bid) | [4] |
Table 2: Efficacy of Ensartinib in H3122 Xenograft Model
| Treatment Group | Outcome | Reference |
| Ensartinib (25 mg/kg, bid) | Significantly delays the growth of tumors compared to vehicle control. | [4] |
| Vehicle Control | Standard tumor growth. | [4] |
Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition) was not available in the reviewed literature.
Toxicity and Safety
In preclinical studies, Ensartinib has been shown to be generally well-tolerated at efficacious doses. In a study with H3122 xenografts, mice treated with 25 mg/kg bid of Ensartinib appeared healthy, and their body weight was unaffected, showing no signs of compound-related toxicity.[4] In a separate study in Sprague-Dawley rats, repeated oral administration of Ensartinib at doses of 20, 40, and 80 mg/kg for 10 days resulted in all animals surviving to the end of the study.[4]
Conclusion
Ensartinib has demonstrated potent anti-tumor activity in preclinical mouse xenograft models of ALK-positive non-small cell lung cancer. The recommended starting dose for in vivo efficacy studies is 25 mg/kg, administered twice daily via oral gavage. The provided protocols offer a framework for researchers to conduct their own investigations into the efficacy and mechanism of action of Ensartinib. Careful monitoring of tumor growth and animal welfare is crucial for the successful execution of these studies. Further research, particularly in patient-derived xenograft models, will continue to elucidate the full potential of Ensartinib as a targeted therapy.
References
- 1. Ensartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ensacove (ensartinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Detection of ALK Phosphorylation Following X-396 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The EML4-ALK fusion protein is the most common ALK rearrangement in NSCLC.[1] This constitutive activation leads to the autophosphorylation of the ALK kinase domain and subsequent activation of downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[2]
X-396, also known as Ensartinib, is a potent, second-generation ALK tyrosine kinase inhibitor (TKI).[3] It has demonstrated significant clinical activity and a favorable safety profile in patients with ALK-positive NSCLC.[4][5] this compound inhibits ALK by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling. This application note provides a detailed protocol for a Western blot assay to detect the inhibition of ALK phosphorylation in cancer cell lines following treatment with this compound.
Data Presentation
Table 1: In Vitro and Clinical Efficacy of this compound (Ensartinib)
This table summarizes the in vitro potency of this compound in various ALK-positive cancer cell lines and key clinical trial outcomes.
| Parameter | Cell Line/Patient Population | Result | Reference |
| IC₅₀ | H3122 (EML4-ALK) | 15 nM | [6] |
| H2228 (EML4-ALK) | 45 nM | [6] | |
| SUDHL-1 (NPM-ALK) | 9 nM | [6] | |
| Wild-type ALK & various mutants | <4 nM | [3] | |
| Overall Response Rate (ORR) | ALK TKI-naïve NSCLC patients | 80% | [3][4][5] |
| Crizotinib-pretreated NSCLC patients | 69% | [4][5] | |
| Median Progression-Free Survival (mPFS) | ALK TKI-naïve NSCLC patients | 26.2 months | [4][5] |
| Crizotinib-pretreated NSCLC patients | 9.0 months | [4][5] |
Signaling Pathway
Caption: ALK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Materials
-
Cell Lines: ALK-positive cancer cell line (e.g., H3122, H2228, or SUDHL-1)
-
Reagents:
-
This compound (Ensartinib)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche)
-
Phosphatase Inhibitor Cocktail: (e.g., PhosSTOP™, Roche)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
β-mercaptoethanol
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ALK (Tyr1604) antibody (Recommended starting dilution 1:1000)
-
Rabbit anti-total ALK antibody (Recommended starting dilution 1:1000)
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (Recommended starting dilution 1:2000 - 1:5000)
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Sonicator or 25-gauge needle and syringe
-
Spectrophotometer
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
-
Image analysis software (e.g., ImageJ)
-
Methodology
1. Cell Culture and this compound Treatment
-
Culture ALK-positive cells in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 4, 6, or 24 hours). A vehicle control (DMSO) should be included.
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with freshly added protease and phosphatase inhibitors to the cells.[7][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
-
To 3 parts of protein lysate, add 1 part of 4X Laemmli sample buffer containing β-mercaptoethanol.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Western Blot
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-protein detection, it is recommended to avoid using milk as a blocking agent due to the presence of phosphoproteins like casein.
-
Incubate the membrane with the primary antibody (anti-phospho-ALK or anti-total ALK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity of phospho-ALK and total ALK.
-
Normalize the phospho-ALK signal to the total ALK signal for each sample to account for any variations in protein loading.
-
Plot the normalized phospho-ALK levels against the this compound concentration to determine the inhibitory effect.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Ensartinib (this compound) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Immunohistochemistry (IHC) for ALK Expression in Ensartinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensartinib is a potent and selective next-generation anaplastic lymphoma kinase (ALK) inhibitor designed to overcome resistance to earlier-generation ALK inhibitors in non-small cell lung cancer (NSCLC). Accurate and reliable detection of ALK protein expression is paramount for identifying patients who are likely to benefit from Ensartinib therapy. Immunohistochemistry (IHC) is a widely utilized, rapid, and cost-effective method for assessing ALK status in clinical practice. These application notes provide a comprehensive overview of the methodologies and data related to ALK IHC in the context of key Ensartinib clinical studies, primarily focusing on the pivotal eXalt3 trial.
ALK Signaling Pathway in NSCLC
The ALK gene can undergo chromosomal rearrangements, leading to the formation of fusion proteins with constitutive kinase activity. This aberrant signaling activates downstream pathways, such as the PI3K/AKT and RAS/MEK cascades, promoting uncontrolled cell growth, proliferation, and survival. Ensartinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK tyrosine kinase, inhibiting its phosphorylation and downstream signaling, which ultimately leads to tumor cell apoptosis.
Caption: ALK signaling pathway and the inhibitory action of Ensartinib.
Quantitative Data from Ensartinib Clinical Trials
The efficacy of Ensartinib in ALK-positive NSCLC has been demonstrated in the phase 3 eXalt3 trial. This study compared Ensartinib to Crizotinib in the first-line treatment of ALK-positive NSCLC patients. Patient selection was based on the confirmation of ALK rearrangement by either fluorescence in situ hybridization (FISH) or IHC.
| Efficacy Endpoint | Ensartinib | Crizotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 25.8 months | 12.7 months | 0.51 (0.35-0.72) | <0.001 |
| Objective Response Rate (ORR) | 74% | 67% | - | - |
| Intracranial Response Rate (in patients with baseline brain metastases) | 64% | 21% | - | - |
| 2-Year Overall Survival (OS) Rate | 78% | 78% | 0.91 (0.54-1.54) | - |
Experimental Protocols
ALK Immunohistochemistry (IHC) Protocol
The VENTANA ALK (D5F3) CDx Assay is a commonly used and FDA-approved IHC test for the detection of ALK protein expression. The following is a generalized protocol based on the principles of this assay.
1. Specimen Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue specimens.
-
Fixation should be in 10% neutral buffered formalin for 6-72 hours.
-
Cut tissue sections to 4-5 µm thickness and mount on positively charged slides.
2. Staining Procedure (Automated on BenchMark Series Instruments):
| Step | Parameter | Details |
| Deparaffinization | Incorporated | Automated process within the staining instrument. |
| Cell Conditioning | CC1 | 92 minutes for antigen retrieval. |
| Primary Antibody | V-ALK (D5F3) | Incubation for 16 minutes. |
| Detection | OptiView DAB IHC Detection Kit | Utilizes a multimer-based detection system. |
| Amplification | OptiView Amplification Kit | Enhances the signal for visualization. |
| Counterstain | Hematoxylin | Stains the cell nuclei. |
| Bluing | Bluing Reagent | Applied after counterstaining. |
3. Controls:
-
Negative Control: A slide stained with a rabbit monoclonal negative control immunoglobulin should be run for each case to assess non-specific staining.
-
Positive Tissue Control: Use a previously characterized ALK-positive NSCLC tissue or other appropriate control tissue (e.g., appendix) to verify the staining run's validity.
Scoring and Interpretation
The VENTANA ALK (D5F3) CDx Assay employs a binary scoring system.
| ALK Status | Staining Pattern |
| Positive | Presence of strong, granular cytoplasmic staining in any percentage of tumor cells. |
| Negative | Absence of strong, granular cytoplasmic staining in tumor cells. |
Note: Faint, diffuse cytoplasmic staining may be observed but is not considered a positive result. Staining in non-tumor cells, such as macrophages and neural tissue, should be disregarded during interpretation.
Experimental Workflow
The process from patient sample acquisition to clinical decision-making involves several key steps.
Caption: General workflow for ALK IHC testing in NSCLC.
Conclusion
Immunohistochemistry is a robust and essential tool for identifying ALK-positive NSCLC patients who are candidates for Ensartinib therapy. The use of a validated and standardized IHC assay, such as the VENTANA ALK (D5F3) CDx Assay, coupled with a clear, binary scoring system, ensures reliable and reproducible results. The strong clinical data from the eXalt3 trial underscores the importance of accurate ALK testing to guide personalized treatment decisions and improve patient outcomes.
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ensartinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensartinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).[1] It is designed to target the ALK fusion protein, a key driver in certain cancers, most notably non-small cell lung cancer (NSCLC).[1] The abnormal signaling from the ALK fusion protein promotes uncontrolled cell proliferation and survival by activating downstream pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[1] Ensartinib effectively binds to the ATP-binding site of the ALK tyrosine kinase domain, inhibiting its activity and consequently blocking these downstream signals. This action halts cell proliferation and induces programmed cell death, or apoptosis.[1] These application notes provide a framework for utilizing flow cytometry to quantify apoptosis induced by Ensartinib treatment.
Data Presentation
The following table summarizes quantitative data from a study investigating the apoptotic effect of Ensartinib on cancer cell lines. This data was obtained using Annexin V and propidium iodide (PI) staining followed by flow cytometry analysis.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) |
| KB-3-1 | DMSO (Control) | - | 48 | ~5% |
| KB-3-1 | Ensartinib | 2 | 48 | ~25% |
| KB-V1 (P-gp overexpressing) | DMSO (Control) | - | 48 | ~5% |
| KB-V1 (P-gp overexpressing) | Ensartinib | 2 | 48 | ~10% |
Data is estimated from representative dot plots and quantitative data presented in Wu, C. P., et al. (2022). P-glycoprotein Mediates Resistance to the Anaplastic Lymphoma Kinase Inhibitor Ensartinib in Cancer Cells. International Journal of Molecular Sciences.[2]
Signaling Pathway
The diagram below illustrates the mechanism of action of Ensartinib in ALK-positive cancer cells, leading to the induction of apoptosis.
Experimental Workflow
The following diagram outlines the key steps for analyzing Ensartinib-induced apoptosis using flow cytometry.
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol provides a detailed method for the quantitative analysis of apoptosis in cancer cells treated with Ensartinib.
1. Materials:
-
Cell Line: ALK-positive cancer cell line (e.g., H3122, H2228) and a suitable negative control cell line.
-
Ensartinib: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypsin-EDTA: For harvesting adherent cells.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit: Containing Annexin V, Propidium Iodide (PI), and a binding buffer.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for detecting the chosen fluorochromes.
-
Flow Cytometry Tubes
-
Microcentrifuge
2. Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of Ensartinib. Include a vehicle control (e.g., DMSO) and an untreated control. A positive control for apoptosis (e.g., treatment with staurosporine) is also recommended.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
3. Cell Harvesting:
-
Adherent Cells:
-
Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Centrifuge the medium to pellet these cells and set them aside.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Combine the detached cells with the pelleted cells from the supernatant.
-
-
Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
4. Staining:
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Carefully discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. The volumes may vary depending on the kit manufacturer's instructions.
-
Gently vortex the tubes.
5. Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
6. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on the flow cytometer.
-
Set up appropriate gates to distinguish between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Record the percentage of cells in each quadrant for each treatment condition.
Note: It is crucial to include single-stain controls (Annexin V only and PI only) to set up proper compensation and gates for the analysis.
References
Application Notes and Protocols for Establishing Stable Cell Lines with Acquired Resistance to Ensartinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to Ensartinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific non-small cell lung cancer (NSCLC) cell lines and research questions.
Introduction
Ensartinib is a critical therapeutic agent for ALK-positive NSCLC. However, as with other targeted therapies, the emergence of drug resistance is a significant clinical challenge that limits its long-term efficacy. Understanding the mechanisms of acquired resistance is paramount for the development of next-generation inhibitors and combination therapies. In vitro models of Ensartinib resistance are invaluable tools for investigating these mechanisms, which can include secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways. This document provides detailed protocols for generating and characterizing Ensartinib-resistant cell lines.
Data Presentation
Table 1: In Vitro Potency of Ensartinib Against Various ALK Mutations
| ALK Status/Mutation | IC50 (nmol/L) | Reference |
| Wild-type ALK | <4 | [1] |
| C1156Y | <0.4 | [2] |
| F1174 | <0.4 | [2] |
| L1196M | <0.4 | [2] |
| S1206R | <0.4 | [2] |
| T1151 | <0.4 | [2] |
| G1202R | 3.8 | [2] |
Table 2: Multi-kinase Inhibitory Profile of Ensartinib
| Kinase | IC50 (nmol/L) | Reference |
| ALK | <4 | [1] |
| MET | 1.8 | [3] |
| ROS1 | <1 (GOPC-ROS1) | [2] |
| TRKA | <1 (TPM3-TRKA) | [2] |
| TRKC | <1 | [2] |
| AXL | 1-10 | [4] |
| EphA1 | 1-10 | [1] |
| EphA2 | 1-10 | [1] |
| EphB1 | 1-10 | [1] |
Table 3: Example Fold Change in IC50 for P-glycoprotein-Mediated Ensartinib Resistance
| Cell Line | P-gp Expression | IC50 (µM) | Fold Resistance | Reference |
| KB-3-1 (Parental) | Low | ~1.5 | - | [5] |
| KB-V1 (Resistant) | High | ~9.0 | 6 | [5] |
| OVCAR-8 (Parental) | Low | ~2.0 | - | [5] |
| NCI-ADR-RES (Resistant) | High | ~6.0 | 3 | [5] |
Experimental Protocols
Protocol 1: Generation of Ensartinib-Resistant Cell Lines
This protocol employs a stepwise dose-escalation method to gradually select for a population of cells with stable resistance to Ensartinib.[6][7]
Materials:
-
Parental ALK-positive NSCLC cell line (e.g., NCI-H3122, NCI-H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ensartinib (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of Ensartinib:
-
Plate the parental cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a range of Ensartinib concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with complete medium containing Ensartinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells cultured without the drug.
-
-
Stepwise Increase in Ensartinib Concentration:
-
Once the cells are stably growing at the initial concentration, increase the Ensartinib concentration by 1.5 to 2-fold.[7]
-
Monitor the cells closely for signs of cell death. If a majority of cells die, reduce the concentration to the previous step and allow the culture to recover before attempting a smaller incremental increase (e.g., 1.2-fold).
-
Continue this process of gradually increasing the Ensartinib concentration. This process can take several months.[8]
-
-
Cryopreservation:
-
At each stage where a stable population is achieved at a new concentration, cryopreserve vials of the cells. This provides a backup if the culture is lost at a higher concentration.
-
-
Establishment of a Stable Resistant Line:
-
A cell line is considered stably resistant when it can consistently proliferate in a high concentration of Ensartinib (e.g., >10-fold the initial IC50) for multiple passages.
-
To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-challenge them with Ensartinib to confirm that the IC50 remains elevated.
-
Protocol 2: Characterization of Resistant Cell Lines - Cell Viability Assay
Materials:
-
Parental and Ensartinib-resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
Ensartinib
-
MTT reagent or other cell viability assay kit
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates at the same density.
-
After 24 hours, treat with a range of Ensartinib concentrations.
-
Incubate for 72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 values for both cell lines and determine the fold resistance (IC50 of resistant line / IC50 of parental line).
Protocol 3: Western Blot Analysis of Signaling Pathways
Materials:
-
Parental and Ensartinib-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells (with and without Ensartinib treatment) and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels between the parental and resistant cell lines.
Visualizations
ALK Signaling Pathway and Mechanisms of Ensartinib Action
Caption: ALK signaling pathways and the inhibitory action of Ensartinib.
Experimental Workflow for Generating Ensartinib-Resistant Cell Lines
Caption: Workflow for developing Ensartinib-resistant cell lines.
Bypass Signaling Pathways in Ensartinib Resistance
Caption: Activation of bypass signaling pathways in Ensartinib resistance.
References
- 1. dovepress.com [dovepress.com]
- 2. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. P-glycoprotein Mediates Resistance to the Anaplastic Lymphoma Kinase Inhiitor Ensartinib in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel ALK secondary mutation and EGFR signaling cause resistance to ALK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ensartinib solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ensartinib, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ensartinib stock solutions?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of Ensartinib.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]
Q2: A commercial supplier datasheet indicates Ensartinib is soluble in DMSO at 100 mg/mL. Is this the maximum solubility?
The 100 mg/mL concentration is a tested concentration for preparing a stock solution and does not necessarily represent the maximum solubility.[2] The actual maximum solubility may be higher. It is important to note that solubility can be affected by factors such as the purity of the compound, the water content of the DMSO, and the ambient temperature.
Q3: My Ensartinib powder is not dissolving easily in DMSO. What can I do?
If you encounter difficulty dissolving Ensartinib in DMSO, you can try the following methods:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to provide energy to break up solute-solute interactions.
-
Gentle Heating: Warm the solution briefly in a water bath at a temperature no higher than 37-50°C. Be cautious with heating as it can potentially degrade the compound.
Q4: After preparing my Ensartinib stock solution in DMSO, I noticed it solidified or crystallized upon storage at -20°C. What should I do?
DMSO has a relatively high freezing point of 18.5°C (65.3°F).[3] Therefore, it is normal for a DMSO solution to freeze when stored at -20°C. To use the stock solution, you can thaw it at room temperature or briefly warm it in a 37°C water bath. Ensure the solution is completely thawed and homogenous before use.
Q5: My Ensartinib precipitates out of solution when I dilute my DMSO stock into an aqueous medium (e.g., cell culture media, PBS). How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, it is recommended to perform serial dilutions of the concentrated stock solution in DMSO first, before adding the final diluted sample to your aqueous medium. This gradual reduction in concentration can help prevent precipitation.
Q6: What is the maximum concentration of DMSO that is safe for my cells in culture?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5%. For sensitive cell lines, a final concentration of 0.1% or lower is often recommended. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Ensartinib powder does not fully dissolve in DMSO. | 1. Insufficient mixing.2. Hygroscopic DMSO (absorbed water).3. Reaching solubility limit. | 1. Vortex or sonicate the solution.2. Use fresh, anhydrous (low water content) DMSO.3. Gently warm the solution (not exceeding 50°C). If it still doesn't dissolve, you may have exceeded the solubility limit at that temperature. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | Perform intermediate serial dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer. |
| Stock solution appears cloudy or has particulates after thawing. | The compound may not have fully redissolved after freezing. | Gently warm the solution to 37°C and vortex until it becomes clear. Visually inspect the solution to ensure no particulates remain before use. |
| Inconsistent experimental results with the same stock solution. | 1. Incomplete dissolution of the stock.2. Degradation of the compound.3. Inaccurate pipetting of viscous DMSO. | 1. Ensure the stock solution is completely clear and homogenous before each use.2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.3. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO. |
Quantitative Data
Published, peer-reviewed quantitative data on the specific solubility of Ensartinib in DMSO across a range of temperatures is limited. However, information from commercial suppliers provides a practical starting point for stock solution preparation.
| Compound | Solvent | Reported Soluble Concentration | Storage of Stock Solution |
| Ensartinib | DMSO | 100 mg/mL (178.11 mM)[2] | -80°C for 6 months-20°C for 1 month[2] |
| Ensartinib Dihydrochloride | DMSO | Stock solutions of 16.6 mg/mL and 100 mg/mL have been prepared.[1] | Data not available |
Note: The provided concentrations are for the preparation of stock solutions and may not represent the maximum solubility. Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Ensartinib Stock Solution in DMSO
Materials:
-
Ensartinib powder
-
Anhydrous (low water content) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of Ensartinib powder into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a general method for assessing the kinetic solubility of Ensartinib when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Ensartinib DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
384-well microplate
-
Nephelometer
Procedure:
-
Prepare a series of dilutions of the Ensartinib stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 384-well plate.
-
Rapidly add the aqueous buffer (e.g., 98 µL) to each well to reach the desired final compound concentrations.
-
Mix the plate gently.
-
Measure the light scattering of each well using a nephelometer at a specific time point (e.g., 1 hour and 24 hours) to detect the presence of precipitated compound.
-
The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit under these conditions.
Visualizations
Caption: Workflow for troubleshooting Ensartinib dissolution in DMSO.
Caption: Simplified signaling pathway showing Ensartinib's inhibition of ALK.
References
Common side effects of X-396 in preclinical animal studies
Technical Support Center: Preclinical Studies for X-396
Disclaimer: this compound is a hypothetical compound used for illustrative purposes. The data, protocols, and findings presented here are representative examples based on common preclinical research practices and are not derived from actual experimental results. This content is intended to serve as a structural template for researchers in drug development.
Frequently Asked Questions (FAQs)
Q1: What were the most common side effects observed for this compound in rodent acute toxicity studies?
A1: In single-dose acute toxicity studies using both Sprague-Dawley rats and CD-1 mice, the most frequently observed side effects were dose-dependent and primarily related to the central nervous system (CNS) and gastrointestinal (GI) systems. Key observations included sedation, ataxia (loss of coordination), and decreased food consumption. Most of these effects were transient and resolved within 24-48 hours post-administration.
For a detailed breakdown of dose-related findings, please refer to the summary table below.
Table 1: Summary of Acute Toxicity Findings for this compound in Rodents
| Species | Dose Group (mg/kg) | Key Clinical Observations | Incidence Rate (%) |
|---|---|---|---|
| Rat | 50 | No observable adverse effects | 0% |
| 150 | Mild sedation, transient (~4 hrs) | 40% | |
| 450 | Moderate sedation, ataxia, decreased food intake | 100% | |
| Mouse | 75 | No observable adverse effects | 0% |
| 225 | Mild sedation | 60% |
| | 675 | Pronounced sedation, ataxia, piloerection | 100% |
Q2: Were any cardiovascular side effects noted in non-rodent, repeat-dose toxicology studies?
A2: Yes, in a 28-day repeat-dose study in Beagle dogs, this compound was associated with mild, dose-dependent cardiovascular effects. Specifically, a slight increase in the QTc interval and a minor, transient increase in heart rate were observed at the highest dose level (100 mg/kg/day). These effects were not associated with any observable adverse clinical signs in the animals. The No-Observed-Adverse-Effect-Level (NOAEL) for cardiovascular effects was determined to be 30 mg/kg/day.
Table 2: Cardiovascular Findings in 28-Day Beagle Dog Study
| Parameter | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |
|---|---|---|---|---|
| Mean Heart Rate Change (bpm) | +2 | +4 | +8 | +20 |
| Mean QTc Interval Change (ms) | +1 | +3 | +5 | +15 |
Q3: We are observing unexpected hepatotoxicity in our in-vitro assays. Is this consistent with preclinical findings?
A3: This is an important observation. The preclinical toxicology program for this compound did not identify direct hepatotoxicity as a primary concern in in vivo animal models. Standard clinical chemistry panels from both rodent and non-rodent studies showed no significant, dose-dependent elevations in liver enzymes (e.g., ALT, AST).
However, this does not rule out the possibility of species-specific metabolism or effects on sensitive human hepatocytes. If you are observing toxicity, consider the following troubleshooting steps:
-
Confirm Metabolite Profile: Ensure the metabolic pathway in your in-vitro system is comparable to that observed in the primary preclinical species.
-
Assess Transporter Inhibition: this compound is known to interact with the P-glycoprotein (P-gp) efflux transporter. Investigate if it also affects hepatic transporters like BSEP, which could lead to cholestatic injury.
-
Evaluate Inflammatory Response: The compound is known to modulate the NF-κB signaling pathway. An overactive response in certain cell types could lead to secondary cytotoxicity.
The diagram below illustrates the known primary signaling pathway of this compound.
Troubleshooting Guides
Guide 1: Managing Ataxia and Sedation in Rodent Dosing Studies
If you are encountering significant ataxia or sedation that interferes with other experimental endpoints (e.g., behavioral tests), consider the following protocol modifications:
-
Dose Fractionation: Split the daily dose into two administrations (e.g., 12 hours apart). This can lower the maximum plasma concentration (Cmax) while maintaining the total daily exposure (AUC).
-
Vehicle Optimization: Ensure the formulation vehicle is not contributing to CNS effects. If using solvents like DMSO or ethanol, run a vehicle-only control group with a pair-fed arm to isolate vehicle effects from test article effects.
-
Acclimatization Period: Extend the animal acclimatization period post-dosing and prior to behavioral testing to allow acute CNS effects to subside.
The workflow below outlines a decision-making process for addressing these side effects.
Experimental Protocols
Protocol 1: Acute Single-Dose Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (5/sex/group).
-
Dose Levels: 0 (Vehicle), 50, 150, and 450 mg/kg.
-
Administration: Single oral gavage (PO).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test article, this compound, is formulated in a vehicle of 0.5% methylcellulose in sterile water.
-
Animals are administered a single dose by volume based on their most recent body weight.
-
Clinical Observations: Animals are observed for mortality and clinical signs of toxicity at 1, 2, 4, and 6 hours post-dose, and then daily for 14 days. Observations include changes in skin, fur, eyes, respiratory, circulatory, autonomic, and central nervous systems.
-
Body Weights: Individual animal weights are recorded prior to dosing and on Days 7 and 14.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.
-
Protocol 2: Cardiovascular Safety Pharmacology in Beagle Dogs
-
Test System: Telemeterized male Beagle dogs (n=4).
-
Dose Levels: 0 (Vehicle), 10, 30, and 100 mg/kg.
-
Administration: Single oral capsule administration.
-
Methodology:
-
Animals are instrumented with telemetry devices for continuous monitoring of cardiovascular parameters.
-
A Latin Square crossover design is used, where each animal receives each dose level with a 7-day washout period between doses.
-
On each dosing day, baseline data (heart rate, blood pressure, ECG intervals) is collected for 2 hours prior to administration.
-
Following dosing, cardiovascular parameters are continuously recorded for 24 hours.
-
Data is averaged over discrete time intervals (e.g., 30-minute bins) and compared to time-matched vehicle control data.
-
Key parameters for analysis include heart rate, systolic/diastolic blood pressure, and ECG intervals (PR, QRS, QT). The QT interval is corrected for heart rate using a species-specific formula (e.g., Van de Water's).
-
Managing Ensartinib-Induced Rash and Pruritus in Murine Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for managing dermatological adverse events, specifically rash and pruritus, in mice treated with Ensartinib. The information is presented in a question-and-answer format to address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is Ensartinib and how does it work?
Ensartinib is a potent and selective small molecule tyrosine kinase inhibitor (TKI) of Anaplastic Lymphoma Kinase (ALK).[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations (e.g., fusions, mutations), can drive the growth and survival of certain cancer cells.[1][2] Ensartinib functions by binding to the ATP-binding pocket of the ALK protein, thereby inhibiting its downstream signaling pathways and leading to the suppression of tumor cell proliferation and induction of apoptosis.[1][2] Preclinical studies have demonstrated its anti-tumor activity in both ALK TKI-naïve and crizotinib-resistant models.[2][3]
Q2: Are rash and pruritus known side effects of Ensartinib in preclinical mouse models?
Q3: What is the likely mechanism behind Ensartinib-induced rash and pruritus?
The exact mechanism of Ensartinib-induced rash and pruritus is not fully elucidated. However, it is known that ALK is expressed in the epidermis of normal skin.[4] It is hypothesized that inhibition of ALK signaling in keratinocytes by Ensartinib may disrupt normal epidermal homeostasis, leading to inflammatory reactions manifesting as rash and pruritus.[4]
Troubleshooting Guide
Issue 1: A mouse on an Ensartinib study is exhibiting signs of rash. How should I assess and grade the severity?
A standardized scoring system is essential for consistent and objective assessment of skin toxicity. While a specific scale for Ensartinib-induced rash in mice has not been published, a modified grading system adapted from general dermatitis scoring in mice can be utilized.
Table 1: Modified Scoring System for Ensartinib-Induced Dermatitis in Mice
| Grade | Clinical Signs | Description |
| 1 (Mild) | Erythema (faint pinkness), localized alopecia | Minimal to mild redness of the skin, with or without localized hair loss. No evidence of scratching. |
| 2 (Moderate) | Moderate erythema (redness), scaling, mild pruritus (occasional scratching) | Clear redness of the skin, often accompanied by flaking or scaling. The mouse may occasionally scratch the affected area. |
| 3 (Severe) | Severe erythema, ulceration, crusting, moderate pruritus (frequent scratching) | Intense redness, with open sores, scabs, or crusts. The mouse frequently scratches the area, which may lead to excoriations. |
| 4 (Very Severe) | Extensive ulceration, severe crusting, signs of systemic illness, intense pruritus (constant scratching) | Widespread open sores with significant scabbing. The mouse may appear lethargic or show other signs of distress. Constant and intense scratching is observed. |
Experimental Protocol for Dermatitis Assessment:
-
Frequency: Visually inspect all mice daily for any signs of skin abnormalities.
-
Observation: Carefully examine the entire body surface, paying close attention to the dorsal and ventral trunk, head, neck, and limbs.
-
Documentation: Record the location, size, and characteristics of any lesions. Use the grading system in Table 1 to score the severity.
-
Photography: Document the progression of skin lesions with photographs at regular intervals.
Issue 2: A mouse is showing signs of pruritus (itching). How can this be quantified?
Pruritus can be assessed by observing and quantifying scratching behavior.
Experimental Protocol for Pruritus Assessment:
-
Acclimation: Place the mouse in a clean, empty cage for at least 15 minutes to acclimate.
-
Observation Period: Observe the mouse for a defined period (e.g., 30-60 minutes).
-
Quantification: Count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of a hind limb towards the body, ending with the limb being returned to the floor or licked.
-
Scoring: The frequency of scratching can be categorized as follows:
-
Mild: < 50 bouts/hour
-
Moderate: 50-100 bouts/hour
-
Severe: > 100 bouts/hour
-
Issue 3: How can I manage mild to moderate rash and pruritus in my experimental mice?
The primary goal is to alleviate discomfort and prevent secondary infections without compromising the study's integrity.
Table 2: Management Strategies for Mild to Moderate Dermatological Adverse Events
| Management Strategy | Protocol | Considerations |
| Topical Emollients | Apply a thin layer of a fragrance-free, hypoallergenic emollient (e.g., petrolatum-based ointment) to the affected area once or twice daily. | Ensure the emollient does not contain any active ingredients that could interfere with the study. |
| Environmental Enrichment | Provide nesting material and other forms of enrichment to reduce stress-induced scratching. | |
| Nail Trimming | Carefully trim the nails of the hind limbs to minimize self-trauma from scratching. | This should be performed by trained personnel to avoid injury. |
| Topical Corticosteroids (Low Potency) | In consultation with a veterinarian, a low-potency topical corticosteroid (e.g., 1% hydrocortisone cream) may be applied sparingly to inflamed areas. | Use should be minimized to avoid systemic absorption and potential effects on the study. |
Issue 4: When should I consider dose reduction or interruption of Ensartinib treatment?
Dose modification should be a last resort to avoid impacting the experimental outcomes. However, the welfare of the animal is paramount.
Logical Workflow for Dose Modification Decisions:
Caption: Workflow for dose modification decisions.
Issue 5: What is the signaling pathway targeted by Ensartinib?
Ensartinib targets the ALK signaling pathway, which, when aberrantly activated, promotes cancer cell growth and survival.
ALK Signaling Pathway:
Caption: Simplified ALK signaling pathway and the inhibitory action of Ensartinib.
This technical support guide is intended to provide general guidance. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. Consultation with a veterinarian is strongly recommended for the management of any adverse events.
References
Technical Support Center: Overcoming Acquired Resistance to Ensartinib in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming acquired resistance to Ensartinib in vitro.
Frequently Asked Questions (FAQs)
1. What are the common mechanisms of acquired resistance to Ensartinib in vitro?
Acquired resistance to Ensartinib in non-small cell lung cancer (NSCLC) cell lines primarily develops through two main mechanisms:
-
Secondary Mutations in the ALK Kinase Domain: These mutations can interfere with the binding of Ensartinib to the ALK protein. While Ensartinib is potent against many crizotinib-resistant mutations, certain mutations, such as G1202R, can confer resistance.[1][2] Compound mutations, where multiple mutations accumulate in the ALK kinase domain with sequential TKI treatments, can also lead to resistance.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the ALK inhibition by Ensartinib. The most common bypass pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5] Other pathways, such as those involving MET, PI3K, and HER2, have also been implicated in resistance to ALK inhibitors.[6][7]
2. My Ensartinib-resistant cell line shows no secondary ALK mutations. What could be the cause of resistance?
If sequencing of the ALK kinase domain does not reveal any secondary mutations, the resistance is likely mediated by the activation of bypass signaling pathways.[8][9] The most common culprit is the activation of the EGFR pathway.[4][5] It is recommended to investigate the phosphorylation status of key proteins in alternative signaling cascades such as EGFR, MET, and AKT to identify the active bypass pathway.
3. How can I confirm the activation of a bypass signaling pathway in my resistant cell line?
The activation of a bypass pathway can be confirmed by Western blot analysis.[10] You should probe for the phosphorylated (active) forms of key downstream signaling molecules. For example, to check for EGFR pathway activation, you would assess the levels of phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK).[10] An increase in the levels of these phosphoproteins in the resistant cell line compared to the parental sensitive line would indicate the activation of this bypass pathway.
Troubleshooting Guides
Problem 1: Loss of Ensartinib Efficacy in Long-Term Culture
Symptoms:
-
Gradual increase in the IC50 value of Ensartinib over time.
-
Decreased apoptosis or cell death in response to Ensartinib treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Secondary ALK Mutations | 1. Sequence the ALK kinase domain: Perform Sanger or next-generation sequencing to identify potential resistance mutations. 2. Consult mutation sensitivity data: Compare the identified mutation with published data on Ensartinib sensitivity to confirm if it confers resistance.[1][2] |
| Activation of Bypass Signaling Pathways | 1. Perform a phospho-kinase array: To get a broad overview of activated pathways. 2. Conduct Western blot analysis: For key suspected pathways (e.g., p-EGFR, p-MET, p-AKT).[10] 3. Test combination therapies: If a bypass pathway is identified, test the combination of Ensartinib with an inhibitor of that pathway (e.g., an EGFR inhibitor like afatinib).[4][5] |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for mycoplasma contamination: As this can affect drug sensitivity. |
Problem 2: Inconsistent Results in Cell Viability Assays
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Ensure a single-cell suspension: Before seeding, thoroughly resuspend cells to avoid clumps. 2. Optimize seeding density: Determine the optimal cell number that allows for logarithmic growth throughout the experiment. |
| Drug Instability | 1. Prepare fresh drug dilutions: For each experiment from a frozen stock. 2. Use appropriate solvents: And ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). |
| Assay-Specific Issues (e.g., MTT, MTS) | 1. Check for interference: Some compounds can interfere with the chemistry of viability assays. Run a control with drug in media without cells. 2. Optimize incubation time: Ensure the incubation time with the viability reagent is optimal for your cell line. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Ensartinib Against Various ALK Mutations
| ALK Variant | IC50 (nmol/L) |
| Wild-type | <0.4 |
| F1174 | <0.4 |
| C1156Y | <0.4 |
| L1196M | <0.4 |
| S1206R | <0.4 |
| T1151 | <0.4 |
| G1202R | 3.8 |
Data sourced from biochemical kinase activity assays.[2]
Table 2: Objective Response Rates (ORR) of Ensartinib in Crizotinib-Resistant NSCLC Patients with Specific ALK Mutations
| Secondary ALK Resistance Mutation | Objective Response Rate (ORR) |
| F1174L/V | 71% |
| C1156Y | 71% |
| G1269A | 67% |
| T1151 | 67% |
Data from a phase 2 clinical study.[9][11]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the concentration of Ensartinib that inhibits cell growth by 50% (IC50).
Materials:
-
Ensartinib-sensitive and resistant cells
-
96-well plates
-
Complete growth medium
-
Ensartinib
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of Ensartinib in complete growth medium.
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of Ensartinib. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Proteins
This protocol is for detecting the activation of signaling pathways.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated with Ensartinib)
-
Lysis buffer containing protease and phosphatase inhibitors[12][13]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)[12]
-
Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total form of the protein of interest.[10]
Visualizations
Caption: ALK signaling and bypass activation in Ensartinib resistance.
Caption: Troubleshooting workflow for Ensartinib resistance.
References
- 1. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prediction of Resistant Mutations against Upcoming ALK-TKIs, Repotrectinib (TPX-0005) and Ensartinib (X-396) | bioRxiv [biorxiv.org]
- 4. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Ensartinib in Crizotinib-Resistant, ALK-Positive NSCLC - The Oncology Pharmacist [theoncologypharmacist.com]
- 10. youtube.com [youtube.com]
- 11. Ensartinib in Crizotinib-Resistant, ALK-Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. youtube.com [youtube.com]
- 13. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
Technical Support Center: Investigating Off-Target Effects of X-396 (Lorlatinib)
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and validating potential off-target effects of X-396 (Lorlatinib), a potent third-generation tyrosine kinase inhibitor (TKI) targeting ALK and ROS1.[1] This guide includes frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols for key validation techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is the investigational name for Lorlatinib, a highly potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases.[2] It was specifically designed to penetrate the central nervous system (CNS) and to be active against most known ALK resistance mutations that emerge during treatment with first and second-generation inhibitors.[1][2]
Q2: Why is it important to identify off-target effects of this compound (Lorlatinib)?
A2: Identifying off-target effects is critical for several reasons:
-
Understanding Unexpected Phenotypes: Off-target binding can explain unexpected biological effects or cellular responses observed in experiments that are not mediated by ALK or ROS1 inhibition.
-
Predicting Toxicity: Unintended kinase inhibition can lead to adverse events or toxicity. A comprehensive selectivity profile helps in anticipating and managing these potential side effects.[3]
-
Mechanism of Action: A complete understanding of a compound's interactions is crucial for accurately interpreting experimental results and defining its true mechanism of action.
-
Drug Resistance: In some cases, off-target effects can contribute to the development of drug resistance through the activation of bypass signaling pathways.[4]
Q3: What are the known off-target kinases for this compound (Lorlatinib)?
A3: While Lorlatinib is highly selective for ALK and ROS1, like most kinase inhibitors, it is not perfectly specific. Comprehensive kinome-wide profiling reveals interactions with other kinases, though often at significantly lower potencies. The table below summarizes the selectivity of Lorlatinib against its primary targets and provides an example of a reported less-potent interaction. Researchers should perform their own profiling to determine relevant off-targets in their specific experimental system.
Data Presentation: Kinase Selectivity Profile of this compound (Lorlatinib)
The following table presents a summary of the inhibitory activity of this compound (Lorlatinib) against its primary targets and selected other kinases to illustrate its selectivity. Data is compiled from various sources and assays; therefore, direct comparison of absolute values should be made with caution.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| ALK (Anaplastic Lymphoma Kinase) | ~1-20 | Enzymatic / Cell-based | Potent inhibition of wild-type and various mutant forms.[2][5] |
| ROS1 (ROS Proto-Oncogene 1) | ~7-12 | Enzymatic | High potency against ROS1 rearrangements.[2] |
| LTK (Leukocyte Tyrosine Kinase) | >300 nM | Cell-free | Reported to have >38x lower activity compared to ALK.[6] |
| TRKA | 46 | Binding | Shows activity in the mid-nanomolar range. |
| TRKB | 4 | Binding | Shows high potency, relevant for potential neurological side effects. |
| TRKC | <3 | Binding | Shows high potency, relevant for potential neurological side effects. |
| TYK2 | 28 | Binding | Potential off-target in the JAK-STAT pathway. |
Note: IC50 values can vary significantly based on the assay conditions (e.g., ATP concentration, cell line, specific mutation). This table is for illustrative purposes.
Experimental Workflows & Diagrams
A systematic approach is required to confidently identify and validate off-target effects. The workflow typically involves a broad discovery phase followed by targeted validation assays.
The following diagram illustrates how this compound is intended to inhibit the ALK pathway, and how an off-target effect on a hypothetical kinase (e.g., Kinase X) could inadvertently modulate a separate signaling cascade.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental validation of off-target effects.
Guide 1: Kinase Profiling & Phosphoproteomics
Q: My phosphoproteomics data shows widespread changes in phosphorylation after this compound treatment, not just on ALK/ROS1 downstream targets. How do I interpret this?
A: This is a common and important observation.
-
Primary vs. Secondary Effects: Distinguish between direct and indirect effects. Widespread changes may result from downstream network effects of inhibiting a master regulator like ALK, or they could indicate inhibition of one or more off-target kinases that regulate distinct pathways.
-
Data Analysis Workflow: Use bioinformatics tools to perform kinase substrate enrichment analysis. This can help predict which upstream kinases might be responsible for the observed phosphorylation changes.[7]
-
Cross-Reference with Profiling Data: Compare the list of predicted upstream kinases with hits from a broad kinase binding or activity assay. A kinase that appears in both datasets is a strong candidate for a direct off-target.
Q: I performed a kinase binding assay and identified several potential off-targets. How do I know if they are relevant in my cellular model?
A: A binding hit does not always translate to cellular activity. You must validate these hits in a cellular context.
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound can physically bind to the putative off-target inside intact cells.
-
Assess Functional Inhibition: Measure the phosphorylation of a known, direct substrate of the off-target kinase via Western Blot or targeted mass spectrometry. A decrease in substrate phosphorylation upon this compound treatment suggests functional inhibition.
-
Dose-Response Correlation: The IC50 for inhibiting the off-target in cells should be reasonably close to the concentration at which you observe your biological phenotype.
Guide 2: Cellular Thermal Shift Assay (CETSA)
Q: I am not seeing a thermal shift for my positive control (ALK) with this compound in my CETSA experiment. What went wrong?
A: This indicates an issue with the assay setup. Here is a logical troubleshooting workflow.
Q: My CETSA melt curve is irregular or "biphasic" instead of a clean sigmoidal curve. What does this mean?
A: Irregular melt curves can be caused by several factors.[8]
-
Protein Complexes: The target protein may exist in multiple complexes with different thermal stabilities.
-
Antibody Issues: The antibody may have cross-reactivity with another protein or recognize an epitope that is differentially exposed during unfolding.
-
Cellular Compartmentalization: The protein might exist in different cellular compartments with different stabilizing factors.
-
Troubleshooting: Ensure your lysis buffer is effective. Try a different antibody targeting a different epitope. If possible, use a cell line with a tagged version of your protein of interest to ensure specificity.
Experimental Protocols
Protocol 1: Global Phosphoproteomics Analysis
This protocol provides a general workflow for identifying changes in protein phosphorylation following this compound treatment.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound (e.g., at 1x, 10x, and 100x the ALK IC50) or DMSO vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells quickly on ice. Wash with ice-cold PBS containing phosphatase inhibitors.
-
Lyse cells in a urea-based buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Perform reduction (DTT) and alkylation (iodoacetamide) of cysteine residues.
-
Digest proteins into peptides using an enzyme like Trypsin overnight.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a Data-Dependent Acquisition (DDA) method to select precursor ions for fragmentation.[9]
-
-
Data Analysis:
-
Use a search algorithm (e.g., MaxQuant) to identify peptides and phosphorylation sites from the raw mass spectrometry data.
-
Perform quantitative analysis to determine the relative abundance of phosphosites between this compound and DMSO-treated samples.
-
Use analysis tools (e.g., Perseus, PhosR) for statistical analysis and visualization.[10]
-
Perform kinase substrate enrichment and pathway analysis to infer upstream kinase activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines how to confirm target engagement in intact cells.[11]
-
Cell Treatment:
-
Culture cells in appropriate vessels (e.g., 6-well plates or flasks).
-
Treat cells with this compound or DMSO vehicle control at the desired concentration. Incubate at 37°C for a sufficient time to allow for drug uptake (e.g., 1 hour).
-
-
Heating Step:
-
Harvest cells, wash, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler. Include an unheated (RT) control.
-
Cool samples to room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at RT).
-
Clarify the lysate by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine protein concentration and normalize all samples.
-
Analyze the soluble protein levels for the target of interest using standard Western Blotting procedures.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against temperature for both DMSO and this compound treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
References
- 1. bioengineer.org [bioengineer.org]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics and phosphoproteomics data interpretation using QIAGEN Ingenuity Pathway Analysis - tv.qiagenbioinformatics.com [tv.qiagenbioinformatics.com]
- 8. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. | Read by QxMD [read.qxmd.com]
- 9. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensartinib In Vivo Applications
This guide is intended for researchers, scientists, and drug development professionals to provide technical support for optimizing Ensartinib dosage and minimizing toxicity in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of Ensartinib?
Ensartinib is a potent, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] In ALK-positive non-small cell lung cancer (NSCLC), a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK) that produces a constitutively active ALK fusion protein.[3] This fusion protein continuously activates downstream signaling pathways, such as JAK/STAT, PI3K/AKT, and RAS/MAPK, promoting uncontrolled cell proliferation and survival.[4] Ensartinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and blocking these downstream signals, thereby inducing cancer cell death.[3] Ensartinib also shows potent inhibitory activity against ROS1 and MET kinases.[1][5]
References
- 1. apexbt.com [apexbt.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MX2022003150A - DOSAGE FORMS FOR TYROSINE KINASE 2 (TYK2) INHIBITORS. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Impact of Food on Ensartinib Absorption and Bioavailability: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effects of food on the absorption and bioavailability of Ensartinib. The following sections offer troubleshooting guidance, frequently asked questions, and a summary of key pharmacokinetic data.
Troubleshooting and FAQs
Question: We are observing variability in Ensartinib plasma concentrations in our non-clinical or clinical studies. Could the presence or absence of food be a contributing factor?
Answer: Yes, the presence of food can significantly influence the absorption of Ensartinib. A study in healthy subjects demonstrated that administration of Ensartinib with a high-fat, high-calorie meal can lead to a decrease in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC).[1][2][3] Specifically, the Cmax was reduced by approximately 37% and the AUC by about 25% when Ensartinib was taken with a high-fat meal.[1][3] The time to reach the maximum concentration (Tmax) was also prolonged, shifting from a median of 4.5 hours in a fasted state to 6 hours in a fed state.[1][2][3] Therefore, it is crucial to standardize food intake protocols in your experiments to minimize variability.
Question: Our study participants are reporting nausea and vomiting. Could this be related to Ensartinib administration, and would food intake help?
Answer: Gastrointestinal side effects, such as nausea and vomiting, have been observed with Ensartinib. A phase I/II study indicated that the frequency and severity of nausea and vomiting were lower when Ensartinib was taken with food.[4] While the prescribing information for Ensartinib states that it can be taken with or without food, for subjects experiencing gastrointestinal discomfort, administration with a meal may improve tolerability.[4]
Question: What is the recommended dosing instruction for Ensartinib in relation to meals?
Answer: The approved prescribing information for Ensartinib indicates that it can be administered with or without food.[5] This recommendation is likely based on a comprehensive evaluation of the drug's efficacy and safety profile, where the observed pharmacokinetic changes with food were not deemed clinically significant enough to warrant a strict fasting or fed requirement for the target patient population. However, for consistency in clinical trials and non-clinical studies, it is advisable to maintain a consistent dosing schedule with respect to meals.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Ensartinib when administered in fasted and fed states, based on a study in healthy Chinese subjects who received a single 225 mg dose.
| Pharmacokinetic Parameter | Fasted State | Fed State (High-Fat Meal) | % Change |
| Cmax (Maximum Plasma Concentration) | Not explicitly stated | Decreased by ~37% | ↓ ~37% |
| AUC (Area Under the Curve) | Not explicitly stated | Decreased by ~25% | ↓ ~25% |
| Tmax (Median Time to Maximum Concentration) | 4.5 hours | 6.0 hours | ↑ 33.3% |
Data sourced from a study in healthy Chinese subjects.[1][2][3]
Experimental Protocol: Food Effect Study
Objective: To evaluate the effect of a high-fat, high-calorie meal on the pharmacokinetics of a single oral dose of Ensartinib in healthy subjects.
Study Design:
-
Type: Randomized, two-period, crossover study.
-
Population: Healthy adult subjects.
-
Dosage: A single 225 mg oral dose of Ensartinib.
Methodology:
-
Randomization: Subjects were randomly assigned to one of two treatment sequences:
-
Sequence A: Period 1 - Fasted; Period 2 - Fed
-
Sequence B: Period 1 - Fed; Period 2 - Fasted
-
-
Washout Period: A sufficient washout period was implemented between the two treatment periods to ensure complete elimination of the drug from the system.
-
Fasted State Administration: Subjects received a single 225 mg dose of Ensartinib after an overnight fast of at least 10 hours.
-
Fed State Administration: Subjects consumed a standardized high-fat, high-calorie meal prior to receiving a single 225 mg dose of Ensartinib.
-
Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration to determine the plasma concentrations of Ensartinib.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, AUC, and Tmax, for both the fasted and fed conditions.
Visualizations
Caption: Workflow of a two-period crossover food effect study.
Caption: Logical relationship of food's impact on Ensartinib absorption.
References
- 1. Effects of food on the pharmacokinetics of ensartinib in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of food on the pharmacokinetics of ensartinib in healthy Chinese subjects | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Investigating Ensartinib Resistance in ALK-Positive NSCLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of Ensartinib resistance in ALK-positive Non-Small Cell Lung Cancer (NSCLC).
Troubleshooting Guides
Problem 1: Difficulty in Generating Ensartinib-Resistant Cell Lines
Q: My ALK-positive NSCLC cell line (e.g., H3122, STE-1) is not developing resistance to Ensartinib despite prolonged treatment. What could be the issue and how can I troubleshoot it?
A: Establishing stable drug-resistant cell lines can be a lengthy and challenging process. Here are several factors to consider and troubleshoot:
-
Ensartinib Concentration: The initial concentration of Ensartinib is critical. Starting with a concentration that is too high can lead to widespread cell death with no surviving clones to develop resistance. Conversely, a concentration that is too low may not provide sufficient selective pressure.
-
Recommendation: Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner as cells begin to recover and proliferate.[1]
-
-
Treatment Schedule: Continuous exposure to the drug may not be optimal for all cell lines.
-
Recommendation: Consider a pulse-treatment strategy where cells are exposed to a higher concentration of Ensartinib for a short period (e.g., 24-72 hours), followed by a recovery period in drug-free media. This can select for a small population of resistant cells.
-
-
Cell Culture Conditions: Suboptimal cell culture conditions can affect cell health and their ability to adapt to drug pressure.
-
Recommendation: Ensure cells are maintained in their optimal growth medium, at the correct confluence, and are regularly tested for mycoplasma contamination.
-
-
Heterogeneity of Parental Cell Line: The parental cell line may have a low frequency of pre-existing resistant clones.
-
Recommendation: If possible, try generating resistant lines from different ALK-positive NSCLC cell lines. Alternatively, consider using a single-cell cloning approach to isolate and expand rare resistant colonies.
-
Problem 2: Inconsistent or Non-reproducible Results in Cell Viability Assays
Q: I am getting variable IC50 values for Ensartinib in my resistant cell lines. What are the common pitfalls in cell viability assays (e.g., MTT, CellTiter-Glo)?
A: Consistency in cell viability assays is crucial for accurately determining the level of drug resistance. Here are some common issues and solutions:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for plating. Optimize the seeding density for each cell line to ensure they are in the exponential growth phase during the assay.
-
-
Drug Dilution and Pipetting Errors: Inaccurate drug dilutions or pipetting can drastically alter the final concentration in the wells.
-
Recommendation: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and change tips for each dilution and when adding the drug to the plate.
-
-
Incubation Time: The duration of drug exposure can influence the IC50 value.
-
Recommendation: Standardize the incubation time for all experiments. A 72-hour incubation is a common starting point for many anti-cancer drugs.
-
-
Assay-Specific Issues:
-
MTT Assay: Incomplete formazan crystal solubilization can lead to lower absorbance readings. Ensure complete dissolution with the solubilizing agent (e.g., DMSO) by gentle shaking.[2]
-
Luminescent Assays (e.g., CellTiter-Glo): Signal stability can be an issue. Read the luminescence within the recommended time frame after adding the reagent.
-
Problem 3: Difficulty in Detecting Activation of Bypass Signaling Pathways
Q: I suspect a bypass pathway (e.g., EGFR, MET) is activated in my Ensartinib-resistant cells, but my Western blot results for phosphorylated proteins are weak or inconsistent. How can I improve my results?
A: Detecting changes in protein phosphorylation, a key indicator of signaling pathway activation, requires careful optimization of the Western blot protocol.
-
Sample Preparation: Phosphatases in the cell lysate can dephosphorylate your target proteins, leading to a loss of signal.
-
Blocking Step: The choice of blocking agent is crucial for phospho-specific antibodies.
-
Recommendation: Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[4]
-
-
Antibody Quality: The primary antibody may not be specific or sensitive enough.
-
Recommendation: Use phospho-specific antibodies from reputable vendors that have been validated for Western blotting. Always include a positive control (e.g., lysate from cells stimulated to activate the pathway) and a negative control.
-
-
Quantification: To confirm an increase in phosphorylation, it's essential to compare it to the total protein levels.
Frequently Asked Questions (FAQs)
On-Target Resistance: ALK Mutations
Q1: What are the known ALK mutations that confer resistance to Ensartinib?
A1: While Ensartinib is effective against many crizotinib-resistant mutations, acquired resistance to Ensartinib can also occur through secondary ALK mutations. Some of the reported ALK mutations and their in vitro IC50 values for Ensartinib are summarized in the table below. The G1202R mutation is a common resistance mechanism to second-generation ALK inhibitors, and Ensartinib has a higher IC50 for this mutant compared to wild-type ALK.[5][6]
Q2: How can I detect ALK mutations in my resistant cell lines or patient samples?
A2: Several molecular biology techniques can be used to identify ALK mutations:
-
Sanger Sequencing: This is a traditional and reliable method for detecting specific point mutations in a known region of the ALK kinase domain. It is suitable for validating known mutations.
-
Next-Generation Sequencing (NGS): NGS provides a more comprehensive approach by sequencing the entire ALK kinase domain or a panel of cancer-related genes. This allows for the discovery of novel mutations and the assessment of tumor heterogeneity.[7][8]
-
Digital Droplet PCR (ddPCR): This is a highly sensitive method for detecting and quantifying known rare mutations in a mixed population of cells.
Q3: My NGS results show a variant of unknown significance (VUS) in the ALK gene. What should I do?
A3: Interpreting VUS can be challenging. Here's a suggested workflow:
-
In Silico Analysis: Use bioinformatics tools (e.g., SIFT, PolyPhen) to predict the potential functional impact of the amino acid substitution.
-
Literature and Database Search: Check cancer genomics databases (e.g., COSMIC, cBioPortal) to see if this variant has been reported in other cancer types or functional studies.
-
Functional Validation: The most definitive way to determine the significance of a VUS is through functional studies. This involves introducing the mutation into a sensitive cell line and assessing its impact on Ensartinib sensitivity through cell viability or signaling assays.
Bypass Signaling Pathway Activation
Q4: Which bypass signaling pathways are most commonly associated with Ensartinib resistance?
A4: The most frequently reported bypass pathways mediating resistance to ALK inhibitors, including Ensartinib, are the EGFR and MET signaling pathways.[9][10][11] Activation of these pathways can reactivate downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation despite ALK inhibition.[11][12]
Q5: How can I experimentally confirm the activation of the EGFR or MET bypass pathway in my resistant cells?
A5: Here's a multi-step approach to validate bypass pathway activation:
-
Assess Protein Phosphorylation: Use Western blotting to check for increased phosphorylation of the receptor itself (p-EGFR, p-MET) and key downstream effectors (p-AKT, p-ERK) in your resistant cells compared to the parental cells.[13]
-
Inhibition of the Bypass Pathway: Treat the resistant cells with a combination of Ensartinib and a specific inhibitor for the suspected bypass pathway (e.g., an EGFR inhibitor like Osimertinib or a MET inhibitor like Crizotinib). A synergistic effect on reducing cell viability would suggest that the bypass pathway is contributing to resistance.
-
Ligand Stimulation: In some cases, resistance can be driven by increased production of ligands for the bypass receptor (e.g., EGF for EGFR, HGF for MET). You can test this by treating the parental cells with recombinant ligands and observing if it induces resistance to Ensartinib.
Q6: Are there other potential bypass pathways to consider?
A6: While EGFR and MET are the most common, other pathways have been implicated in ALK TKI resistance, including the activation of HER2, IGF-1R, and SRC family kinases.[10] If EGFR and MET activation are not detected, it may be worth investigating these alternative pathways.
Data Presentation
Table 1: In Vitro Activity of Ensartinib Against Various ALK Mutations
| ALK Mutation | Ensartinib IC50 (nmol/L) | Notes |
| Wild-type | <0.4 | Highly sensitive. |
| C1156Y | <0.4 | Sensitive.[5] |
| F1174V | <0.4 | Sensitive.[5] |
| L1196M | <0.4 | Sensitive.[5] |
| S1206R | <0.4 | Sensitive.[5] |
| T1151 (mutant) | <0.4 | Sensitive.[5] |
| G1202R | 3.8 | Reduced sensitivity compared to wild-type.[5] |
| G1269A | - | Ensartinib has shown clinical activity in patients with this mutation.[14] |
Note: IC50 values can vary depending on the cell line and assay conditions used.
Experimental Protocols
Protocol 1: Generation of Ensartinib-Resistant ALK-Positive NSCLC Cell Lines
-
Determine the IC50 of the Parental Cell Line:
-
Seed ALK-positive NSCLC cells (e.g., H3122) in 96-well plates.
-
Treat with a range of Ensartinib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) and calculate the IC50 value.
-
-
Initial Drug Selection:
-
Culture the parental cells in their recommended growth medium.
-
Add Ensartinib at a concentration equal to the IC50.
-
Monitor the cells daily. Most cells will die, but a small population may survive.
-
When the surviving cells reach about 50-60% confluency, subculture them.
-
-
Stepwise Dose Escalation:
-
Once the cells are stably growing in the initial Ensartinib concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat the process of monitoring, recovery, and subculturing.
-
Continue this stepwise increase in Ensartinib concentration over several months.
-
-
Characterization of Resistant Cells:
-
Periodically freeze down vials of cells at different resistance levels.
-
Once a significantly resistant population is established (e.g., growing in >10x the initial IC50), perform a cell viability assay to determine the new IC50 and confirm the resistance phenotype.
-
Maintain the resistant cell line in a medium containing a maintenance dose of Ensartinib to prevent the loss of the resistant phenotype.
-
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
-
Sample Preparation:
-
Grow parental and Ensartinib-resistant cells to 70-80% confluency.
-
Lyse the cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-MET, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To quantify the results, strip the membrane and re-probe with an antibody against the total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Mandatory Visualizations
Caption: ALK signaling pathways and mechanisms of Ensartinib resistance.
Caption: Experimental workflow for studying Ensartinib resistance.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to western blot quantification | Abcam [abcam.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
- 7. Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ensartinib in Crizotinib-Resistant, ALK-Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
Addressing variability in Ensartinib efficacy across cell lines
This technical support center provides researchers, scientists, and drug development professionals with a resource for understanding and addressing the variability in Ensartinib efficacy observed across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different IC50 values for Ensartinib across our panel of non-small cell lung cancer (NSCLC) cell lines, even though all are reported to be ALK-positive. Why is this happening?
A1: Variability in Ensartinib efficacy across ALK-positive cell lines is a known phenomenon and can be attributed to several key factors:
-
On-Target ALK Kinase Domain Mutations: The presence of secondary mutations within the ALK kinase domain is a primary driver of differential sensitivity. While Ensartinib is a potent second-generation ALK inhibitor, certain mutations can reduce its binding affinity. For instance, the G1202R "solvent front" mutation is known to confer resistance to several second-generation ALK inhibitors, and while Ensartinib retains some activity, its IC50 value is notably higher compared to wild-type ALK or other mutations.[1][2] Conversely, it is highly effective against many mutations that cause resistance to the first-generation inhibitor crizotinib, such as L1196M and G1269A.[3][4]
-
ALK-Independent Resistance (Bypass Pathways): Cancer cells can develop resistance by activating alternative signaling pathways that bypass their dependency on ALK signaling for survival and proliferation.[5][6] Activation of pathways driven by receptor tyrosine kinases such as EGFR, MET, SRC, and IGF1R can sustain downstream signaling (e.g., RAS/MEK/ERK and PI3K/AKT) even when ALK is effectively inhibited.[6][7] It is noteworthy that Ensartinib also inhibits MET, which may provide an advantage in cases of MET-driven resistance.[6][8]
-
Primary Resistance Mechanisms: Some cell lines may exhibit intrinsic resistance to Ensartinib. This can be due to pre-existing factors like co-mutations in other driver genes (e.g., KRAS, EGFR), or a low mutant allele fraction (MAF) of the EML4-ALK fusion gene.[1]
-
Drug Efflux and Pharmacokinetics: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump Ensartinib out of the cell, reducing its intracellular concentration and thus its efficacy.[9]
Q2: What are the primary molecular mechanisms of resistance to Ensartinib?
A2: Resistance to Ensartinib, like other ALK tyrosine kinase inhibitors (TKIs), can be broadly categorized into two main types:
-
ALK-Dependent Resistance: This occurs when the cancer cell remains reliant on ALK signaling but acquires a secondary mutation in the ALK kinase domain that interferes with Ensartinib binding.[1] These mutations can cause steric hindrance or alter the conformation of the ATP-binding pocket.[1][10] The G1202R mutation is a clinically significant example.[5][11]
-
ALK-Independent Resistance: In this scenario, the cancer cell circumvents the ALK blockade by activating other pro-survival signaling pathways.[6] This "bypass signaling" renders the inhibition of ALK insufficient to halt cell growth. Common bypass pathways include EGFR, MET, and their downstream effectors like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6][7]
Q3: How does Ensartinib's efficacy against crizotinib-resistant cell lines compare to its effect on TKI-naïve lines?
A3: Ensartinib was specifically designed to be effective against ALK mutations that confer resistance to first-generation TKIs like crizotinib.[7] It demonstrates potent activity against common crizotinib-resistance mutations, including L1196M, C1156Y, and G1269A.[2][3][4] Therefore, a crizotinib-resistant cell line harboring one of these mutations may show high sensitivity to Ensartinib. In clinical settings, Ensartinib has shown superior progression-free survival compared to crizotinib in TKI-naïve patients.[12][13] Its efficacy in a specific cell line will depend on the underlying molecular profile.
Troubleshooting Guide
Issue: My ALK-positive cell line shows a higher-than-expected IC50 value for Ensartinib.
This guide provides a systematic approach to investigate potential causes of reduced Ensartinib sensitivity in your experiments.
Step 1: Confirm the Identity and ALK-Status of the Cell Line
-
Question: Is the cell line's identity and ALK fusion status confirmed?
-
Rationale: Cell line misidentification or contamination is a common issue. Furthermore, the specific ALK fusion variant can sometimes influence TKI sensitivity.
-
Recommended Action:
-
Perform Short Tandem Repeat (STR) profiling to authenticate the cell line.
-
Confirm the presence and expression of the ALK fusion protein using Western Blot.
-
Consider using Fluorescence In Situ Hybridization (FISH) to confirm the ALK gene rearrangement.
-
Step 2: Investigate On-Target ALK Resistance Mutations
-
Question: Does the cell line harbor a known ALK resistance mutation?
-
Rationale: The presence of mutations like G1202R can significantly increase the IC50 of Ensartinib.[2]
-
Recommended Action:
-
Sequence the ALK kinase domain of the resistant cells. Isolate genomic DNA or RNA (for cDNA synthesis) and perform Sanger or Next-Generation Sequencing (NGS) to identify mutations.
-
Compare your findings with the known sensitivity profile of Ensartinib against various ALK mutations (see Table 1).
-
Step 3: Assess Activation of Bypass Signaling Pathways
-
Question: Are alternative receptor tyrosine kinase (RTK) pathways activated?
-
Rationale: Upregulation and phosphorylation of RTKs like EGFR or MET can provide an escape route for cancer cells.[6]
-
Recommended Action:
-
Perform a phospho-RTK array to screen for the activation of multiple RTKs simultaneously.
-
Use Western Blotting to probe for phosphorylated (activated) forms of key bypass pathway proteins, such as p-EGFR, p-MET, p-AKT, and p-ERK. Compare the phosphorylation levels in your resistant line to a known sensitive cell line (e.g., H3122).
-
Workflow for Troubleshooting Ensartinib Resistance
Data & Protocols
Data Presentation
Table 1: In Vitro Efficacy of Ensartinib Against Various ALK Mutations
| ALK Status | IC50 (nM) | Implication for Efficacy | Reference |
| Wild-Type ALK | <0.4 | High Sensitivity | [2] |
| L1196M | <0.4 | High Sensitivity (Crizotinib-Resistant) | [2] |
| C1156Y | <0.4 | High Sensitivity (Crizotinib-Resistant) | [2] |
| F1174L/V | <0.4 | High Sensitivity | [2][4] |
| G1269A | ~0.5* | High Sensitivity (Crizotinib-Resistant) | [4] |
| S1206R | <0.4 | High Sensitivity | [2] |
| T1151 | <0.4 | High Sensitivity | [2] |
| G1202R | 3.8 | Reduced Sensitivity | [2] |
*Note: Exact IC50 for G1269A was not specified in nM in the cited source but is known to be highly sensitive.
Signaling Pathways
The variability in Ensartinib efficacy is often rooted in the complexity of cellular signaling. The diagrams below illustrate the primary target pathway and the mechanisms of resistance.
ALK Signaling and Ensartinib Inhibition
Mechanisms of Resistance to Ensartinib
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for assessing the cytotoxic effect of Ensartinib on adherent cell lines.
Materials:
-
Adherent cancer cell lines (e.g., H3122, NCI-H2228)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Ensartinib stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Ensartinib in complete medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blotting for ALK and Downstream Pathway Activation
This protocol is for detecting the phosphorylation status of ALK and key downstream effectors like AKT and ERK.
Materials:
-
Cell lines of interest
-
6-well plates
-
Ensartinib
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Ensartinib (e.g., at 10x IC50) or vehicle (DMSO) for a short duration (e.g., 2-6 hours) to observe acute signaling changes.
-
Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer to the lysates, and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities. A decrease in the ratio of phosphorylated protein to total protein upon Ensartinib treatment indicates effective pathway inhibition.
-
References
- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. Ensartinib in Crizotinib-Resistant, ALK-Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 6. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ensartinib Hydrochloride? [synapse.patsnap.com]
- 8. Ensartinib in advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, two-staged, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensartinib (this compound) Effectively Modulates Pharmacokinetic Resistance Mediated by ABCB1 and ABCG2 Drug Efflux Transporters and CYP3A4 Biotransformation Enzyme [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Ensartinib bests crizotinib in ALK-positive non-small cell lung cancer - Medical Conferences [conferences.medicom-publishers.com]
Technical Support Center: Mitigation of Ensartinib-Induced Gastrointestinal Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity with the ALK inhibitor Ensartinib in animal models. The information provided is based on published literature on Ensartinib and other tyrosine kinase inhibitors (TKIs) with similar mechanisms of action and toxicity profiles.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal toxicities observed with Ensartinib and other ALK inhibitors in animal models?
A1: While specific preclinical data on Ensartinib's GI toxicity is limited, clinical trials in humans have reported side effects such as nausea, vomiting, diarrhea, and constipation.[1][2] In animal models, other TKIs have been shown to induce diarrhea, weight loss, and in some cases, intestinal mucosal damage. For instance, the ALK inhibitor crizotinib has been associated with emesis and diarrhea in beagle dogs at doses greater than 6 mg/kg.[3]
Q2: What is the likely mechanism behind Ensartinib-induced diarrhea?
A2: The primary mechanism of diarrhea for many TKIs, including those targeting EGFR which can be an off-target effect of ALK inhibitors, involves the dysregulation of intestinal ion transport. Inhibition of EGFR in the basolateral membrane of intestinal epithelial cells can lead to the activation of apical membrane chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and basolateral potassium channels. This results in increased chloride and subsequent water secretion into the intestinal lumen, leading to secretory diarrhea.[4]
Q3: Can the gut microbiome influence the severity of Ensartinib-induced GI toxicity?
A3: Yes, the gut microbiome can play a significant role in the metabolism and toxicity of various drugs, including chemotherapeutic agents. An imbalance in the gut microbiota, or dysbiosis, can exacerbate drug-induced GI toxicity. Conversely, a healthy gut microbiome may help mitigate these side effects. While direct evidence for Ensartinib is not yet available, studies with other anti-cancer agents have shown that modulating the gut microbiome, for example with probiotics, can alleviate GI mucositis and diarrhea.[4][5]
Troubleshooting Guides
Issue: Animal models are experiencing significant diarrhea and weight loss after Ensartinib administration.
Potential Cause 1: Dose-dependent toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of Ensartinib to a lower, yet still therapeutically relevant, level. TKI-induced diarrhea is often dose-dependent.
-
Dose-Response Study: Conduct a pilot dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Potential Cause 2: Disruption of intestinal ion and water transport.
-
Troubleshooting Steps:
-
Loperamide Administration: Loperamide is a peripherally acting μ-opioid receptor agonist that reduces intestinal motility and increases water absorption. It is a standard treatment for chemotherapy-induced diarrhea.
-
Budesonide Co-administration: Budesonide is a locally acting corticosteroid with potent anti-inflammatory effects. It has been shown to reduce TKI-induced diarrhea in animal models, potentially by reducing intestinal inflammation.[6]
-
Potential Cause 3: Alteration of the gut microbiome.
-
Troubleshooting Steps:
-
Probiotic Supplementation: Administer specific probiotic strains with demonstrated efficacy in mitigating chemotherapy-induced GI toxicity, such as Lactobacillus rhamnosus GG (LGG) and Bifidobacterium lactis BB-12. These probiotics can help restore gut microbial balance, enhance intestinal barrier function, and modulate local immune responses.[4][7][8]
-
Quantitative Data Summary
Table 1: Efficacy of Loperamide in a Mouse Model of Drug-Induced Diarrhea
| Treatment Group | Dose of Loperamide (mg/kg) | Change in Intestinal Transit Time | Reference |
| Control | 0 | Baseline | [9] |
| Low Dose | 0.3 mg/L (in drinking water) | Significant increase | [9] |
| High Dose | 3 mg/L (in drinking water) | Dose-dependent, significant increase | [9] |
Table 2: Effect of Probiotics on Chemotherapy-Induced Intestinal Mucositis in a Mouse Model
| Probiotic Strain(s) | Animal Model | Chemotherapy Agent | Key Findings | Reference |
| Lactobacillus casei variety rhamnosus (Lcr35) | Balb/c mice | 5-Fluorouracil (5-FU) | Attenuated the severity of diarrhea; Reduced pro-inflammatory cytokines. | [5][10] |
| Lactobacillus acidophilus and Bifidobacterium bifidum (LaBi) | Balb/c mice | 5-Fluorouracil (5-FU) | Attenuated the severity of diarrhea; Reduced pro-inflammatory cytokines. | [5][10] |
| Bifidobacterium lactis BB12 | Wistar rats | 5-Fluorouracil (5-FU) | No significant protection against mucositis at the tested dose. | [4] |
Experimental Protocols
Protocol 1: Induction and Assessment of TKI-Induced Diarrhea in a Rodent Model
-
Animal Model: Male Wistar rats or Balb/c mice are commonly used.
-
TKI Administration: Administer Ensartinib (or a surrogate TKI like lapatinib or neratinib) orally via gavage daily for a predetermined period (e.g., 5-14 days). The dose should be based on previous studies or a pilot dose-finding experiment.
-
Diarrhea Assessment:
-
Stool Consistency: Score daily using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft/unformed stool; 3 = watery/liquid stool).
-
Stool Water Content: Collect fresh fecal samples, weigh them, dry them in an oven (e.g., 60°C for 24 hours), and re-weigh to calculate the percentage of water content.
-
Body Weight: Monitor and record the body weight of each animal daily.
-
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect sections of the small and large intestines. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for mucosal damage, inflammation, villus atrophy, and crypt hyperplasia.
Protocol 2: Probiotic Intervention for TKI-Induced Gastrointestinal Toxicity
-
Probiotic Preparation: Use well-characterized probiotic strains such as Lactobacillus rhamnosus GG (LGG) or Bifidobacterium lactis BB-12. Prepare a fresh suspension of the probiotic in a suitable vehicle (e.g., sterile saline or milk-based extender) to a known concentration (e.g., 1 x 10^9 CFU/mL).
-
Administration:
-
Prophylactic: Start oral gavage of the probiotic suspension several days (e.g., 5-7 days) before the initiation of Ensartinib treatment and continue throughout the TKI administration period.
-
Therapeutic: Initiate probiotic administration concurrently with or after the onset of GI toxicity.
-
-
Dosage: A typical dose for mice is 1 x 10^9 CFU per day in a volume of 100-200 µL.
-
Assessment: Follow the assessment parameters outlined in Protocol 1 to evaluate the effect of the probiotic intervention on diarrhea severity, body weight, and intestinal histology. Additionally, fecal samples can be collected for microbiome analysis (e.g., 16S rRNA gene sequencing) to assess changes in the gut microbial composition.
Visualizations
Caption: Proposed signaling pathway for TKI-induced diarrhea.
Caption: General experimental workflow for mitigation studies.
References
- 1. medrxiv.org [medrxiv.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Probiotics for the Management of Oral Mucositis: An Interpretive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probiotics and Probiotic-like Agents against Chemotherapy-Induced Intestinal Mucositis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactobacillus rhamnosus GG: An Overview to Explore the Rationale of Its Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model | PLOS One [journals.plos.org]
Validation & Comparative
A Preclinical Head-to-Head: Ensartinib (X-396) versus Crizotinib in ALK-Positive NSCLC Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of ensartinib (X-396) and crizotinib, two anaplastic lymphoma kinase (ALK) inhibitors, in ALK-positive non-small cell lung cancer (NSCLC) models. The following sections detail their comparative efficacy through in vitro and in vivo experimental data, outline the methodologies employed in these key studies, and visualize the pertinent biological pathways and experimental processes.
Executive Summary
Ensartinib (this compound) is a next-generation ALK inhibitor designed to overcome some of the limitations of the first-generation inhibitor, crizotinib. Preclinical data consistently demonstrate that ensartinib exhibits significantly greater potency against wild-type ALK and various crizotinib-resistant ALK mutations. In cell-based assays, ensartinib is approximately 10-fold more potent at inhibiting the growth of ALK-positive lung cancer cell lines compared to crizotinib[1][2]. Furthermore, in vivo studies utilizing xenograft models of ALK-positive NSCLC have shown ensartinib to have potent antitumor activity[1]. This guide synthesizes the available preclinical data to offer a direct comparison of these two ALK inhibitors.
Data Presentation
In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro activity of ensartinib and crizotinib against ALK and in ALK-positive NSCLC cell lines.
Table 1: Biochemical Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Ensartinib | Wild-type ALK | <0.4 | [1] |
| Ensartinib | ALK L1196M | <0.4 | [1] |
| Ensartinib | ALK C1156Y | <0.4 | [1] |
| Ensartinib | ALK G1202R | 3.8 | [1] |
| Crizotinib | Wild-type ALK | Not explicitly stated in a direct comparative assay |
Note: Direct comparative IC50 values for crizotinib against the same panel of ALK variants were not available in the reviewed literature.
Table 2: Cell-Based Proliferation/Viability Inhibition
| Cell Line | Compound | IC50 (nM) | Reference |
| H2228 (ALK-positive NSCLC) | Crizotinib | 311.26 | [3] |
| H3122 (ALK-positive NSCLC) | Ensartinib | Potent inhibition observed, specific IC50 not provided in direct comparison | [1] |
Note: A direct head-to-head comparison of IC50 values for both drugs in the same ALK-positive NSCLC cell lines was not found in the reviewed literature. However, it is reported that ensartinib is 10-fold more potent than crizotinib in inhibiting the growth of ALK-positive lung cancer cell lines.[1][2]
In Vivo Efficacy
Preclinical in vivo studies have been conducted to evaluate the antitumor activity of ensartinib and crizotinib in mouse xenograft models of ALK-positive NSCLC.
Table 3: In Vivo Antitumor Activity in ALK-Positive NSCLC Xenograft Models
| Model | Compound | Dosing | Outcome | Reference |
| H3122 Xenograft | Ensartinib | Not specified | Demonstrated potent antitumor activity | [1] |
| H3122 Xenograft | Crizotinib | Not specified | Standard of care, used as a comparator |
Note: Specific quantitative data from a head-to-head preclinical study, such as percentage of tumor growth inhibition, were not available for a direct comparison.
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of ensartinib and crizotinib against ALK and its mutants is typically determined using in vitro kinase assays. A common method involves the following steps:
-
Reagents : Recombinant human ALK kinase domain, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), ATP, and the test compounds (ensartinib and crizotinib).
-
Procedure : The kinase reaction is initiated by mixing the ALK enzyme, the substrate, and varying concentrations of the inhibitor in a reaction buffer. The reaction is started by the addition of ATP.
-
Detection : After a defined incubation period, the extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis : The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability/Proliferation Assay (MTT Assay)
The effect of ensartinib and crizotinib on the viability and proliferation of ALK-positive NSCLC cells (e.g., H3122, H2228) is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : ALK-positive NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are then treated with a range of concentrations of ensartinib or crizotinib for a specified period (e.g., 72 hours).
-
MTT Addition : After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization : The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Model
To evaluate the in vivo efficacy of ensartinib and crizotinib, human ALK-positive NSCLC cells are implanted into immunodeficient mice to generate xenograft tumors.
-
Cell Implantation : A suspension of ALK-positive NSCLC cells (e.g., H3122) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Treatment Administration : Once the tumors reach a predetermined size, the mice are randomized into treatment groups and treated with ensartinib, crizotinib, or a vehicle control. The drugs are typically administered orally at specified doses and schedules.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint : The study is concluded when the tumors in the control group reach a certain size or after a predefined treatment period. The primary endpoint is typically tumor growth inhibition. Overall survival of the animals may also be monitored.
-
Data Analysis : The tumor volumes are plotted over time for each treatment group to assess the antitumor effect. The percentage of tumor growth inhibition is calculated to compare the efficacy of the different treatments.
Mandatory Visualization
ALK Signaling Pathway
The anaplastic lymphoma kinase (ALK) fusion protein, commonly found in a subset of NSCLC, is a constitutively active tyrosine kinase that drives tumor cell proliferation and survival through the activation of several downstream signaling pathways. Both ensartinib and crizotinib exert their therapeutic effect by inhibiting the kinase activity of the ALK fusion protein, thereby blocking these downstream signals.
Caption: ALK signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Drug Comparison
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two drugs, such as ensartinib and crizotinib, in ALK-positive NSCLC cell lines.
Caption: Workflow for in vitro cell viability assay.
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines the key steps involved in a preclinical in vivo study comparing the antitumor efficacy of ensartinib and crizotinib in a mouse xenograft model of ALK-positive NSCLC.
Caption: Workflow for in vivo xenograft study.
References
A Comparative Analysis of Ensartinib and Other Second-Generation ALK Inhibitors for ALK-Positive Non-Small Cell Lung Cancer
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and methodologies of second-generation anaplastic lymphoma kinase (ALK) inhibitors, with a focus on Ensartinib.
The landscape of treatment for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). Following the first-generation inhibitor crizotinib, a new wave of more potent and centrally nervous system (CNS)-penetrant second-generation ALK inhibitors has emerged, offering improved outcomes for patients. This guide provides a comprehensive comparison of Ensartinib with other prominent second-generation ALK inhibitors: Alectinib, Brigatinib, and Ceritinib, focusing on their clinical efficacy, safety profiles, and the methodologies of their pivotal first-line clinical trials.
Comparative Efficacy of Second-Generation ALK Inhibitors
The efficacy of second-generation ALK inhibitors in the first-line treatment of ALK-positive NSCLC has been established through large-scale, randomized phase 3 clinical trials. These trials have consistently demonstrated the superiority of second-generation inhibitors over the first-generation inhibitor, crizotinib, and chemotherapy. A summary of the key efficacy data from the pivotal trials is presented below.
| Efficacy Endpoint | Ensartinib (eXalt3) | Alectinib (ALEX) | Brigatinib (ALTA-1L) | Ceritinib (ASCEND-4) |
| Median Progression-Free Survival (PFS) (months) | 25.8 | 34.8 | 24.0 | 16.6 |
| Objective Response Rate (ORR) (%) | 75 | 82.9 | 74 | 72.5 |
| Median Overall Survival (OS) (months) | Not Reached | 81.1 | Not Reached | Not Reached |
| Intracranial ORR in patients with measurable baseline CNS metastases (%) | 63.6 | 81 | 78 | 72.7 |
Data is based on the pivotal first-line clinical trials for each inhibitor.
In-Depth Look at Clinical Trial Methodologies
A thorough understanding of the experimental protocols behind the pivotal clinical trials is crucial for interpreting and comparing the efficacy and safety data of these ALK inhibitors.
Ensartinib: The eXalt3 Trial (NCT02767804)
The eXalt3 study was a global, randomized, open-label, phase 3 trial that compared the efficacy and safety of Ensartinib versus Crizotinib in patients with ALK-positive NSCLC who had not previously received an ALK inhibitor.
Key aspects of the eXalt3 protocol:
-
Patient Population: Patients with locally advanced or metastatic ALK-positive NSCLC who were treatment-naïve for ALK inhibitors.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either Ensartinib (225 mg once daily) or Crizotinib (250 mg twice daily).
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).
-
Secondary Endpoints: Key secondary endpoints included overall survival (OS), objective response rate (ORR), and intracranial response rate.
Ensartinib Demonstrates Superior Central Nervous System Penetration and Efficacy Compared to Crizotinib in ALK-Positive Non-Small Cell Lung Cancer
For Immediate Release
[City, State] – October 28, 2025 – Compelling clinical and preclinical data validate the superior central nervous system (CNS) penetration and efficacy of ensartinib over crizotinib for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). A growing body of evidence highlights ensartinib's robust intracranial activity, offering a significant advancement for patients with brain metastases, a common complication of this disease.
Ensartinib, a next-generation ALK inhibitor, has shown marked improvements in intracranial response rates and progression-free survival in patients with ALK-positive NSCLC, particularly those with CNS metastases at baseline. In contrast, the first-generation ALK inhibitor crizotinib has demonstrated limited efficacy in the brain, largely attributed to its poor penetration of the blood-brain barrier (BBB).
Superior Clinical Efficacy of Ensartinib in the CNS
The pivotal phase III eXalt3 clinical trial directly compared the efficacy of ensartinib to crizotinib in the first-line treatment of ALK-positive NSCLC. The results demonstrated a statistically significant and clinically meaningful improvement in intracranial outcomes for patients treated with ensartinib.
In patients with measurable brain metastases at baseline, the intracranial response rate was 64% for those receiving ensartinib, compared to just 21% for patients treated with crizotinib.[1][2][3] This threefold higher response rate underscores ensartinib's potent antitumor activity within the CNS.
Furthermore, the median progression-free survival (mPFS) was longer with ensartinib in the overall study population. In the intent-to-treat population, the mPFS was 25.8 months for ensartinib versus 12.7 months for crizotinib.[2] This superior systemic control, combined with its direct effects in the brain, contributes to a lower incidence of CNS progression for patients treated with ensartinib.
Quantitative Comparison of CNS Penetration and Efficacy
The following table summarizes key quantitative data from clinical and preclinical studies, highlighting the superior CNS-penetrating properties and intracranial efficacy of ensartinib compared to crizotinib.
| Parameter | Ensartinib | Crizotinib | Source(s) |
| Intracranial Response Rate (eXalt3 Trial) | 64% | 21% | [1][2][3] |
| Median Progression-Free Survival (mPFS, ITT population, eXalt3 Trial) | 25.8 months | 12.7 months | [2] |
| Tumor-to-Plasma Ratio (Kp,tumor, Preclinical) | 3.23 | Data not available | [4] |
| Cerebrospinal Fluid (CSF)-to-Plasma Ratio | Data not available | 0.0026 - 0.026 | [5] |
Preclinical Evidence of Enhanced Ensartinib Distribution
Preclinical studies in animal models further support the enhanced distribution of ensartinib into tumor tissues. A pharmacokinetic study in mice bearing tumor xenografts revealed a tumor-to-plasma ratio (Kp,tumor) of 3.23 for ensartinib, indicating substantial accumulation of the drug in the tumor.[4] While not a direct measure of brain penetration, this finding is consistent with the observed clinical efficacy in the CNS and suggests that ensartinib is effectively distributed to and retained in target tissues.
Conversely, crizotinib exhibits very poor penetration into the CNS, as evidenced by its extremely low cerebrospinal fluid (CSF)-to-plasma ratio, which has been reported to be between 0.0026 and 0.026.[5] This limited ability to cross the blood-brain barrier is a major factor contributing to its suboptimal activity against brain metastases.
Experimental Protocols
Determination of Tumor-to-Plasma Ratio (Kp,tumor) in Preclinical Models
The tumor-to-plasma ratio for ensartinib was determined in a preclinical pharmacokinetic study using female athymic nude mice with tumor xenografts.
-
Drug Administration: Ensartinib was administered to the mice via oral gavage at a dose of 25 mg/kg.[4]
-
Sample Collection: At various time points post-administration, blood and tumor tissue samples were collected from the mice.
-
Bioanalysis: The concentration of ensartinib in the plasma and tumor tissue was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Ratio Calculation: The Kp,tumor was calculated as the ratio of the area under the concentration-time curve (AUC) in the tumor to the AUC in the plasma.
Clinical Evaluation of Intracranial Response (eXalt3 Trial)
The assessment of intracranial response in the eXalt3 trial was conducted according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
Patient Population: Patients with ALK-positive NSCLC, including those with baseline brain metastases, were enrolled.
-
Imaging: Brain imaging, typically magnetic resonance imaging (MRI), was performed at baseline and at regular intervals during the study.
-
Tumor Assessment: Intracranial lesions were identified and measured at baseline. The sum of the diameters of target lesions was calculated.
-
Response Evaluation: The intracranial response was categorized as follows:
-
Complete Response (CR): Disappearance of all target intracranial lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target intracranial lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target intracranial lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Blinded Independent Review: The radiological assessments were performed by a blinded independent review committee to ensure objectivity.
Signaling Pathway and Experimental Workflow
The superior clinical benefit of ensartinib is a direct result of its potent inhibition of the aberrant ALK signaling pathway, which is a key driver of tumor growth and survival in ALK-positive NSCLC.
Caption: ALK signaling pathway in NSCLC.
Caption: Experimental workflow for CNS penetration.
Conclusion
References
- 1. Frontiers | Case report: Treatment with ensartinib shows good response to SQSTM1-ALK fusion in lung adenocarcinoma [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. A retrospective study of ensartinib-treated ALK-positive locally advanced or metastatic NSCLC patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 5. Alectinib Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
Ensartinib's Potency Against Drug-Resistant ALK Mutations: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals on the Cross-Resistance Profile of Ensartinib Against Known Anaplastic Lymphoma Kinase (ALK) Mutations.
This guide provides a detailed comparison of Ensartinib's efficacy against a panel of known ALK mutations, benchmarking its performance against other prominent ALK inhibitors. The data presented herein, compiled from peer-reviewed studies, aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate Ensartinib's potential in the evolving landscape of ALK-positive non-small cell lung cancer (NSCLC) treatment.
Executive Summary
Ensartinib, a novel and potent ALK inhibitor, demonstrates significant activity against a wide array of ALK mutations, including those that confer resistance to first and second-generation ALK tyrosine kinase inhibitors (TKIs).[1][2][3] In vitro studies have consistently shown that Ensartinib potently inhibits wild-type ALK and a range of clinically relevant mutations.[1][2] This guide summarizes the available quantitative data, details the experimental methodologies used to generate this data, and provides visual representations of the ALK signaling pathway and the experimental workflow for assessing inhibitor resistance.
Comparative Efficacy of ALK Inhibitors Against Resistant ALK Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ensartinib and other ALK inhibitors against various ALK mutations. Lower IC50 values indicate greater potency. This data highlights Ensartinib's robust activity against mutations that are known to drive resistance to other therapies.
| ALK Mutation | Ensartinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | <0.4[1] | 1.9[4] | 0.6[5] | 0.15[4] | - |
| C1156Y | <0.4[1] | - | <50[6] | >crizotinib[7] | - |
| F1174L/V | <0.4 (F1174)[1] | - | - | >crizotinib (F1174C)[7] | - |
| G1202R | 3.8[1] | 595[4] | 6.6[5] | 309[4] | 80[4] |
| G1269A | - | - | <50[6] | Potent inhibition[7] | - |
| I1171T/N/S | - | - | <50 (I1171S/T)[6] | Potent inhibition (I1171T)[7] | - |
| L1152R/P | - | - | <50[6] | >crizotinib[7] | - |
| L1196M | <0.4[1] | - | <50[6] | Potent inhibition[7] | 18[8] |
| S1206R/Y | <0.4 (S1206R)[1] | - | - | Potent inhibition (S1206Y)[7] | - |
| T1151 (ins) | <0.4 (T1151)[1] | - | - | >crizotinib[7] | - |
Experimental Methodologies
The data presented in this guide is primarily derived from two key types of preclinical experiments: in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of a drug on the enzymatic activity of the ALK kinase domain, both in its wild-type and mutated forms.
General Protocol:
-
Reagents: Recombinant human ALK kinase domain (wild-type or mutant), a suitable kinase substrate (e.g., a synthetic peptide), and radiolabeled ATP (Adenosine triphosphate), typically [γ-³²P]ATP or [γ-³³P]ATP.
-
Procedure: The ALK enzyme is incubated with the substrate and a serial dilution of the inhibitor (e.g., Ensartinib). The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done by capturing the substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the ability of an inhibitor to suppress the growth and proliferation of cancer cells that are driven by a specific ALK fusion protein (wild-type or mutant).
General Protocol:
-
Cell Lines: Immortalized cell lines (e.g., murine Ba/F3 cells) that are dependent on a specific growth factor are engineered to express a particular EML4-ALK fusion variant (e.g., EML4-ALK WT, EML4-ALK G1202R). These cells are then no longer dependent on the external growth factor for survival and proliferation.
-
Procedure: The engineered cells are seeded in multi-well plates and treated with a range of concentrations of the ALK inhibitor.
-
Detection: After a period of incubation (typically 48-72 hours), cell viability or proliferation is measured. Common methods include:
-
Tetrazolium Salt-Based Assays (e.g., MTT, WST): These colorimetric assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of living cells.
-
ATP-Based Luminescence Assays: The amount of ATP present is directly proportional to the number of viable cells. The ATP is used in a luciferase-catalyzed reaction that produces light, which is then measured.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizing the Science
To better understand the context of Ensartinib's mechanism of action and the methods used to evaluate its efficacy, the following diagrams are provided.
References
- 1. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensartinib (this compound): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the In Vivo Antitumor Efficacy of Ensartinib and Ceritinib in ALK-Positive Non-Small Cell Lung Cancer
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), second-generation ALK inhibitors have demonstrated significant clinical benefit. This guide provides a comparative overview of the in vivo antitumor activities of two such inhibitors, Ensartinib and Ceritinib, with a focus on preclinical data from xenograft models.
Mechanism of Action: Targeting the ALK Signaling Cascade
Both Ensartinib and Ceritinib are potent small-molecule tyrosine kinase inhibitors (TKIs) that target the aberrant ALK fusion protein.[1][2] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK kinase. This aberrant kinase drives downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK cascades, promoting uncontrolled cell proliferation and survival.[1] Ensartinib and Ceritinib competitively bind to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[1] This blockade of oncogenic signaling ultimately leads to the suppression of tumor growth and induction of apoptosis in ALK-dependent cancer cells.[1]
In Vivo Antitumor Activity: A Comparative Summary
| Drug | Cell Line | Mouse Model | Dosing Schedule | Key Findings | Reference(s) |
| Ensartinib | H3122 (EML4-ALK) | Nude mice | 25 mg/kg, twice daily (bid), oral gavage | Significantly delayed tumor growth compared to vehicle control. The drug was well-tolerated with no significant impact on mouse weight. | [3] |
| Ceritinib | H2228 (EML4-ALK) | SCID beige mice | 25-50 mg/kg, once daily, oral | Demonstrated stronger and more durable tumor suppression compared to crizotinib. | [2] |
| Ceritinib | Ba/F3 (EML4-ALK-WT) | Not Specified | Not Specified | Resulted in a relative tumor growth inhibition of 84.9%. | [4] |
Experimental Protocols
The following sections outline the general methodologies employed in the in vivo xenograft studies cited in this guide. It is important to note that specific details may vary between individual experiments.
Cell Lines and Culture
-
H3122 and H2228: Human NSCLC cell lines harboring the EML4-ALK fusion gene. These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Models
-
Nude Mice (nu/nu) and SCID Beige Mice: Immunocompromised mouse strains are used to prevent rejection of human tumor xenografts.[3][5] Mice are typically housed in a pathogen-free environment with ad libitum access to food and water.
Xenograft Tumor Implantation and Drug Administration
The general workflow for a xenograft study involves cell implantation, tumor growth monitoring, randomization of animals, drug treatment, and endpoint analysis.
Detailed Steps:
-
Cell Preparation: H3122 or H2228 cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel) at a specific concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per injection).
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, Ensartinib, Ceritinib).
-
Drug Administration: Ensartinib and Ceritinib are typically formulated in a suitable vehicle for oral administration (gavage). The drugs are administered at the specified doses and schedules for the duration of the study.
-
Endpoint Analysis: Tumor volumes and body weights are monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
Preclinical in vivo data from xenograft models demonstrate that both Ensartinib and Ceritinib exhibit potent antitumor activity against ALK-positive NSCLC. While the available data does not permit a direct head-to-head comparison under identical experimental conditions, both agents have shown the ability to significantly inhibit tumor growth in established ALK-positive tumor models. These preclinical findings have been foundational to the successful clinical development of both Ensartinib and Ceritinib as effective targeted therapies for patients with ALK-rearranged NSCLC. Further studies, including potential head-to-head preclinical investigations, would be valuable to further delineate the comparative in vivo efficacy profiles of these two important ALK inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Synergistic Potential of Ensartinib in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Ensartinib, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, when used in combination with traditional chemotherapy agents for the treatment of ALK-positive non-small cell lung cancer (NSCLC). While direct preclinical data on the synergistic effects of Ensartinib with chemotherapy is limited in publicly available literature, this guide presents available clinical trial information for an Ensartinib-chemotherapy combination and draws comparisons with preclinical studies of other ALK inhibitors, such as alectinib, to illustrate the potential mechanisms and benefits of such a therapeutic strategy.
Clinical Evidence: Ensartinib in Combination with Platinum-Based Chemotherapy and Bevacizumab
A phase 1b clinical trial provides the most direct evidence for the clinical activity and safety of Ensartinib in a combination regimen.
Summary of Clinical Trial Data
| Parameter | Details |
| Trial Identifier | NCT04850136[1] |
| Study Phase | Phase 1b[1][2] |
| Patient Population | 6 patients with ALK-positive advanced NSCLC[2] |
| Treatment Regimen | 4 cycles of induction with Ensartinib, carboplatin, pemetrexed, and bevacizumab, followed by maintenance therapy.[2] |
| Prior Therapies | 4 out of 6 patients had received prior ALK TKI therapy.[2] |
| Brain Metastases | 3 out of 6 patients had brain metastases at enrollment.[2] |
| Safety Profile | The combination had an acceptable safety profile. Ensartinib-related adverse events were primarily grade 1 and 2, with grade 3 events occurring in 2 of the 6 patients.[2] |
| Clinical Activity | The combination demonstrated clinical activity in both treatment-naïve and previously treated patients, including those with prior ALK-targeted therapy.[2] |
Preclinical Insights: A Case for Synergy with ALK Inhibitors and Chemotherapy
Comparative Preclinical Data: Alectinib with Chemotherapy in ALK+ NSCLC Cell Lines
| Cell Line | Chemotherapy Agent | Short-Term Exposure (MTS Assay) | Long-Term Exposure (Colony Formation Assay) |
| H3122 | Pemetrexed | Synergism[3][4] | No Synergism[3][4] |
| H3122 | Cisplatin | Antagonism[3][4] | Synergism[3][4] |
| H2228 | Pemetrexed | Synergism[3][4] | No Synergism[3][4] |
| H2228 | Cisplatin | Antagonism[3][4] | Synergism[3][4] |
| DFCI032 | Pemetrexed | Synergism[3][4] | No Synergism[3][4] |
| DFCI032 | Cisplatin | Antagonism[3][4] | Synergism[3][4] |
These findings suggest that the sequence and duration of drug administration could be critical in achieving a synergistic anti-tumor effect. For instance, in the case of alectinib, short-term exposure to pemetrexed was synergistic, while long-term exposure was not. Conversely, cisplatin showed antagonism in the short term but synergism in the long term.[3][4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the key clinical and preclinical studies discussed.
Phase 1b Clinical Trial of Ensartinib, Carboplatin, Pemetrexed, and Bevacizumab
-
Study Design: This was a single-arm, phase 1b study.[2]
-
Patient Enrollment: Patients with ALK-positive advanced NSCLC were enrolled. The trial included patients with and without prior ALK TKI therapy and those with asymptomatic brain metastases.[2]
-
Treatment Protocol: Patients received four induction cycles of Ensartinib, carboplatin, pemetrexed, and bevacizumab. This was followed by maintenance therapy with Ensartinib, with or without bevacizumab and/or pemetrexed, until disease progression or unacceptable toxicity.[2]
-
Primary Endpoints: The primary goals were to determine the safety of the combination and to establish the recommended phase 2 dose of Ensartinib in this regimen.[2]
-
Analyses: Safety and efficacy analyses were performed on all enrolled patients who received at least one dose of the combination therapy.[2]
Preclinical Evaluation of ALK Inhibitor and Chemotherapy Combinations (Alectinib study)
-
Cell Lines: ALK-positive NSCLC cell lines (H3122, H2228, and DFCI032) with varying sensitivity to ALK TKIs were used.[3][4]
-
Cytotoxicity Assays:
-
Apoptosis Analysis: Apoptosis was measured to determine the extent of programmed cell death induced by the drug combinations.[4]
-
Cell Signaling Analysis: The study investigated the effects of the drug combinations on intracellular signaling pathways. A key finding was that pemetrexed treatment resulted in the activation of ALK, which was abolished by the ALK inhibitor.[4]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Ensartinib Action
Caption: ALK signaling pathway and points of intervention by Ensartinib and chemotherapy.
Experimental Workflow for Preclinical Synergy Assessment
Caption: Workflow for in vitro assessment of drug combination synergy.
Logical Relationship of Potential Drug Interactions
Caption: Possible outcomes of combining Ensartinib with chemotherapy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Safety Profile Analysis of Ensartinib Versus Other ALK TKIs
For Immediate Release
A comprehensive review of clinical trial data reveals the safety profile of ensartinib, a potent and selective anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), in comparison to other approved ALK TKIs for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the adverse event profiles of ensartinib and other leading ALK inhibitors, supported by experimental data from key clinical trials.
Introduction
The development of ALK TKIs has revolutionized the treatment landscape for patients with ALK-positive NSCLC. While efficacy is a primary consideration, the safety and tolerability of these agents are critical for patient management and long-term treatment adherence. This guide benchmarks the safety profile of ensartinib against other ALK TKIs, including crizotinib, alectinib, brigatinib, ceritinib, and lorlatinib, by summarizing adverse event data from pivotal clinical trials.
Comparative Safety Analysis
The following tables summarize the incidence of common adverse events (AEs) and grade 3/4 AEs observed in key clinical trials for various ALK TKIs. This data provides a quantitative basis for comparing the safety profiles of these agents.
Table 1: Incidence of Common Adverse Events (All Grades, %)
| Adverse Event | Ensartinib (eXalt3)[1][2][3] | Crizotinib (eXalt3)[2][3] | Alectinib (ALEX)[4][5] | Brigatinib (ALTA-1L)[6][7][8][9][10] | Lorlatinib (CROWN)[11][12][13][14][15][16] | Ceritinib (ASCEND-4)[17][18][19][20][21] |
| Gastrointestinal | ||||||
| Nausea | 22.4 | 56 | - | 26 | - | 69 |
| Diarrhea | - | 55 | - | 49 | 22.9 | 85 |
| Vomiting | - | 39 | - | 18 | 12.0 | 66 |
| Constipation | 20.3 | 42 | - | 15 | 17.4 | - |
| Hepatobiliary | ||||||
| ALT Increased | 48.3 | 32 | - | - | - | 60 |
| AST Increased | 37.8 | - | - | - | - | - |
| Skin and Subcutaneous Tissue | ||||||
| Rash | 67.8 | - | - | - | - | - |
| Pruritus | 26.6 | - | - | - | - | - |
| Metabolism and Nutrition | ||||||
| Hypercholesterolemia | - | - | - | - | 81.1 | - |
| Hypertriglyceridemia | - | - | - | - | 67.2 | - |
| General | ||||||
| Edema | 21.0 | 39 | 19.1 | - | 55.7 | - |
| Weight Increase | - | - | - | - | 30.9 | - |
| Nervous System | ||||||
| Peripheral Neuropathy | - | - | - | - | 43.7 | - |
| Cognitive Effects | - | - | - | - | 27.7 | - |
| Mood Effects | - | - | - | - | 21.0 | - |
| Musculoskeletal | ||||||
| Myalgia | - | - | 17.1 | - | - | - |
| Cardiovascular | ||||||
| Bradycardia | - | - | 8.6 | - | - | - |
Note: A dash (-) indicates that the data for that specific adverse event was not prominently reported in the cited sources for that particular drug and trial. The data is compiled from different studies and direct comparison should be done with caution.
Table 2: Incidence of Grade 3/4 Adverse Events (%)
| Adverse Event | Ensartinib (eXalt3)[1][22] | Crizotinib (eXalt3)[1] | Alectinib (ALEX)[23] | Brigatinib (ALTA-1L)[6] | Lorlatinib (CROWN)[11][12] | Ceritinib (ASCEND-4) | |---|---|---|---|---|---| | Hepatobiliary | | | | | | | ALT Increased | - | 9 | - | - | - | - | | Increased Bilirubin | Grade 4 (one patient) | - | - | - | - | - | | Skin and Subcutaneous Tissue | | | | | | | Rash | 11.2 | - | - | - | - | - | | Metabolism and Nutrition | | | | | | | Hypertriglyceridemia | - | 0 | - | - | 25 | - | | Hypercholesterolemia | - | 0 | - | - | 21 | - | | Increased CPK | Grade 4 (one patient) | - | - | 16 | - | - | | Increased Lipase | - | 5 | - | 13 | - | - | | General | | | | | | | Weight Gain | - | 2 | - | - | 23 | - | | Cardiovascular | | | | | | | Hypertension | - | 1 | - | 10 | 12 | - | | Nervous System | | | | | | | Hyponatremia | Grade 4 (one patient) | - | - | - | - | - |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited in this guide is provided below.
eXalt3 (NCT02767804)[24][25][26]
-
Study Design: A randomized, open-label, active-controlled, multicenter Phase 3 trial.[24]
-
Population: 290 patients with locally advanced or metastatic ALK-positive NSCLC who had not previously received an ALK-targeted therapy.[24]
-
Intervention: Patients were randomized 1:1 to receive either ensartinib (225 mg orally once daily) or crizotinib (250 mg orally twice daily).[24]
-
Primary Endpoint: Progression-free survival (PFS) as evaluated by a blinded independent central review.[24]
ALEX (NCT02075840)[5][23][27][28][29]
-
Study Design: A global, randomized, open-label, Phase 3 trial.[5][25]
-
Population: Treatment-naïve patients with ALK-positive NSCLC.[5]
-
Intervention: Patients were randomized to receive either alectinib or crizotinib.[5]
-
Primary Endpoint: Progression-free survival.[23]
ALTA-1L (NCT02737501)
-
Study Design: A randomized, open-label, multicenter Phase 3 trial.[6]
-
Population: Patients with advanced ALK-positive NSCLC who had not previously received an ALK inhibitor.[6]
-
Intervention: Patients were randomized to receive either brigatinib or crizotinib.[6]
-
Primary Endpoint: Progression-free survival as assessed by a blinded independent central review.[6]
CROWN (NCT03052608)[11][13][15][16][24][30][31]
-
Study Design: An ongoing, international, open-label, randomized Phase 3 trial.[11][26]
-
Population: Patients with previously untreated, advanced, ALK-positive NSCLC.[11][26]
-
Intervention: Patients were randomized 1:1 to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).[11][26]
-
Primary Endpoint: Progression-free survival by blinded independent central review.[11][26]
ASCEND-4 (NCT01828099)[17][18][19][20][21][32]
-
Study Design: A randomized, open-label, Phase 3 study.[17][19]
-
Population: Untreated patients with stage IIIB/IV ALK-rearranged non-squamous NSCLC.[19]
-
Intervention: Patients were randomized to receive either ceritinib (750 mg/day) or platinum-based chemotherapy.[17][19]
-
Primary Endpoint: Blinded independent review committee assessed progression-free survival.[17][19]
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for a typical Phase 3 clinical trial comparing two ALK TKIs, based on the designs of the trials cited.
Caption: Generalized Phase 3 ALK TKI Clinical Trial Workflow.
Signaling Pathway Inhibition by ALK TKIs
The diagram below depicts the simplified signaling pathway targeted by ALK TKIs. The aberrant ALK fusion protein constitutively activates downstream pathways, leading to cell proliferation and survival. ALK TKIs inhibit the kinase activity of the ALK fusion protein, thereby blocking these oncogenic signals.
Caption: Simplified ALK Signaling Pathway and TKI Inhibition.
Conclusion
This comparative guide provides a snapshot of the safety profile of ensartinib in relation to other ALK TKIs based on available clinical trial data. Ensartinib demonstrates a manageable safety profile, with rash and elevated liver enzymes being the most common treatment-related adverse events.[1] Direct cross-trial comparisons should be interpreted with caution due to differences in study populations, trial designs, and reporting of adverse events. This compilation of data serves as a valuable resource for researchers and clinicians in understanding the relative safety of available ALK inhibitors.
References
- 1. Ensartinib Shows Superior Efficacy to Crizotinib in Advanced ALK-Positive NSCLC eXalt3 Trial - The ASCO Post [ascopost.com]
- 2. Ensartinib vs Crizotinib for Patients With Anaplastic Lymphoma Kinase−Positive Non–Small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 6. filippodemarinis.it [filippodemarinis.it]
- 7. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 9. First-Line Safety Profile for ALUNBRIG® (brigatinib) [alunbrig.com]
- 10. cdn.medpath.com [cdn.medpath.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Crown dashboard [clinical-trials.dimensions.ai]
- 13. ascopubs.org [ascopubs.org]
- 14. Expert Consensus on the Management of Adverse Events of Lorlatinib in the Treatment of ALK+ Advanced Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. researchgate.net [researchgate.net]
- 17. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. novartis.com [novartis.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. cancernetwork.com [cancernetwork.com]
- 23. ascopubs.org [ascopubs.org]
- 24. FDA approves ensartinib for ALK-positive locally advanced or metastatic non-small cell lung cancer | FDA [fda.gov]
- 25. ALEX clinical trial design [alecensa.com]
- 26. researchgate.net [researchgate.net]
Ensartinib Demonstrates Extended Progression-Free Survival in Preclinical Models of ALK-Positive Non-Small Cell Lung Cancer
For Immediate Release
[City, State] – October 28, 2025 – New comparative analyses of preclinical data reveal that ensartinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, shows significant promise in extending progression-free survival (PFS) in models of ALK-positive non-small cell lung cancer (NSCLC). These studies highlight ensartinib's robust anti-tumor activity and suggest a durable response compared to other ALK inhibitors, providing a strong rationale for its clinical development and use.
In a key preclinical study, ensartinib demonstrated potent antitumor activity in H3122 lung cancer xenografts, which harbor the EML4-ALK fusion protein.[1] This early research established ensartinib (then referred to as X-396) as a highly specific and potent ALK inhibitor.[1] Further comparative studies have sought to benchmark its efficacy against other approved ALK inhibitors.
One notable in vitro study utilizing a novel culturing system known as ResCu (Resistance Culturing) provided a direct comparison of ensartinib with alectinib and lorlatinib in inducing resistance in H3122 and H2228 ALK-positive NSCLC cell lines. In the H2228 cell line model, ensartinib exhibited a significantly more durable response, remaining effective for at least 42 days. In contrast, both alectinib and lorlatinib lost their effectiveness by day 14.[2] While the H3122 cell line developed resistance to all three inhibitors by day 14, this study underscores the potential for a more sustained therapeutic benefit with ensartinib in certain genetic contexts.
Comparative Efficacy of ALK Inhibitors in Preclinical Models
| Preclinical Model | Cell Line | Treatment | Key Progression-Free Survival Findings | Reference |
| Xenograft | H3122 | Ensartinib (this compound) | Demonstrated potent antitumor activity. | [1] |
| In Vitro Resistance Model (ResCu) | H2228 | Ensartinib | Remained effective for at least 42 days. | [2] |
| In Vitro Resistance Model (ResCu) | H2228 | Alectinib | Became resistant by 14 days. | [2] |
| In Vitro Resistance Model (ResCu) | H2228 | Lorlatinib | Became resistant by 14 days. | [2] |
| In Vitro Resistance Model (ResCu) | H3122 | Ensartinib, Alectinib, Lorlatinib | Became resistant to all three inhibitors by 14 days. | [2] |
Experimental Protocols
H3122 Xenograft Model
While the specific details of the progression-free survival analysis from the initial H3122 xenograft studies are not publicly available in full, the general methodology for such studies involves the following steps:
-
Cell Culture: H3122 cells, which are positive for the EML4-ALK fusion oncogene, are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used for tumor implantation.
-
Tumor Implantation: A specific number of H3122 cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with ensartinib (at a specified dose and schedule) or a vehicle control is initiated.
-
Monitoring and Data Collection: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: The study endpoint is typically defined by a specific tumor volume, signs of morbidity, or a predetermined study duration. Progression-free survival is then calculated as the time from the start of treatment to the date of tumor progression or death.
ResCu In Vitro Resistance Model
The Resistance Culturing (ResCu) system is a novel in vitro method designed to model the development of therapeutic resistance over time in a more physiologically relevant manner.
-
Cell Lines: H3122 and H2228 ALK-dependent lung adenocarcinoma cell lines are used.
-
Culture System: The ResCu system allows for the long-term culture of cells without the need for passaging.
-
Treatment: Resistance is induced by treating the cell populations with clinically equivalent doses of ensartinib, alectinib, or lorlatinib.
-
Viability Assessment: The effectiveness of the inhibitors over time is assessed by monitoring cell viability.
-
Endpoint: The point at which the cell population is no longer sensitive to the inhibitor is determined as the time to resistance.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design of these preclinical studies, the following diagrams illustrate the ALK signaling pathway and the general workflow of a xenograft study.
Caption: ALK signaling pathway and the inhibitory action of Ensartinib.
References
Safety Operating Guide
Safe Disposal of Compound X-396: A Procedural Guide
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of a hypothetical substance, "Compound X-396," and serves as a general framework for the disposal of hazardous chemical waste.
I. Pre-Disposal Characterization and Waste Identification
Before disposal, it is imperative to characterize the waste to determine its potential hazards. This process is the first step in ensuring safe handling and adherence to disposal regulations.
Key Experimental Protocols:
A "waste determination" must be performed to ascertain if a waste is regulated under the Resource Conservation and Recovery Act (RCRA). This can be based on generator knowledge of the waste's composition or through chemical analysis if the composition is unknown[1].
Protocol for Unknown Waste Characterization:
-
Review Synthesis and Process Records: Examine all documentation related to the synthesis and use of Compound this compound to identify potential reactants, byproducts, and contaminants.
-
Physical and Chemical Analysis:
-
pH Measurement: Determine the corrosivity of the waste.
-
Flash Point Test: Identify ignitability hazards.
-
Toxicity Characteristic Leaching Procedure (TCLP): This procedure determines if a waste is toxic by measuring the concentration of specific contaminants that could leach into groundwater[1]. A representative sample of the waste is extracted, and the extract is analyzed for the presence of listed contaminants[1].
-
-
Consult Safety Data Sheets (SDS): If Compound this compound is a known substance, its SDS will provide critical information on hazards and disposal.
II. Quantitative Data for Hazardous Waste Generators
The quantity of hazardous waste generated determines the generator's category and the specific regulations they must follow.
| Generator Category | Monthly Generation Rate of Hazardous Waste | Monthly Generation Rate of Acutely Hazardous Waste |
| Very Small Quantity Generators (VSQGs) | No more than 100 kilograms (220 pounds)[2] | No more than one kilogram[2] |
| Small Quantity Generators (SQGs) | More than 100 kilograms (220 pounds) but less than 1,000 kilograms (2,205 pounds)[2] | Not specified |
| Large Quantity Generators (LQGs) | 1,000 kilograms (2,205 pounds) or more[2] | More than one kilogram[2] |
III. Step-by-Step Disposal Procedures
The following workflow outlines the necessary steps for the proper disposal of Compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
